3-Phenylpyridine-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-phenylpyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-6-7-13-8-12(11)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGPMFQMCPNBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-phenylpyridine-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents a robust, proposed synthetic pathway based on well-established chemical transformations, alongside predicted and expected characterization data derived from analogous compounds.
Introduction
This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 3-position and a formyl group at the 4-position. This unique arrangement of functional groups makes it an attractive scaffold for the development of novel pharmaceutical agents and functional materials. The pyridine nitrogen offers a site for hydrogen bonding and salt formation, while the phenyl group can engage in pi-stacking interactions. The aldehyde functionality serves as a versatile handle for further chemical modifications, such as the formation of imines, oximes, and other derivatives, enabling the exploration of a diverse chemical space.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The proposed synthesis involves the coupling of a commercially available 3-halopyridine-4-carbaldehyde with phenylboronic acid. 3-Bromopyridine-4-carbaldehyde is a suitable starting material for this transformation.
Signaling Pathway of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a proposed method and may require optimization.
Materials:
-
3-Bromopyridine-4-carbaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine-4-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
As no experimental data for this compound is readily available in the literature, the following sections provide expected and predicted characterization data based on the analysis of its structure and comparison with analogous compounds.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) and a characteristic signal for the aldehyde proton (around 10.0 ppm).
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | ~10.1 | s (singlet) |
| Pyridine-H (position 2) | ~8.9 | s (singlet) |
| Pyridine-H (position 6) | ~8.7 | d (doublet) |
| Pyridine-H (position 5) | ~7.6 | d (doublet) |
| Phenyl-H (ortho) | ~7.5 - 7.6 | m (multiplet) |
| Phenyl-H (meta, para) | ~7.3 - 7.5 | m (multiplet) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will show a downfield signal for the carbonyl carbon of the aldehyde and several signals in the aromatic region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde C=O | ~192 |
| Pyridine C (positions 2, 6) | ~150-155 |
| Pyridine C (position 4) | ~140-145 |
| Pyridine C (position 3) | ~135-140 |
| Phenyl C (ipso) | ~135-140 |
| Phenyl C (ortho, meta, para) | ~128-130 |
| Pyridine C (position 5) | ~122-125 |
IR (Infrared) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group of the aldehyde.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | ~1700-1710 | Strong |
| C-H (aromatic) | ~3000-3100 | Medium |
| C=C, C=N (aromatic) | ~1400-1600 | Medium-Strong |
| C-H (aldehyde) | ~2720 and ~2820 | Weak (two bands) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the loss of the formyl group.
| Ion | Expected m/z |
| [M]⁺ | 183.07 |
| [M+H]⁺ | 184.08 |
| [M-CHO]⁺ | 154.07 |
Experimental and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a reliable synthetic strategy for this compound via a Suzuki-Miyaura cross-coupling reaction. While experimental data for this specific compound is not currently available in the public domain, the provided protocol and predicted characterization data serve as a valuable resource for researchers aiming to synthesize and study this molecule. The versatile nature of the aldehyde functionality opens up numerous possibilities for the derivatization of the 3-phenylpyridine scaffold, making it a promising building block for the discovery of new chemical entities with potential applications in drug development and materials science. It is recommended that any synthesis and characterization of this compound be thoroughly documented and published to contribute to the collective knowledge of the scientific community.
Spectroscopic Analysis of 3-Phenylpyridine-4-carbaldehyde: A Technical Overview
For Immediate Release
Shanghai, China – November 2, 2025 – Researchers and professionals in the fields of chemistry and drug development now have access to a concise technical guide on the spectroscopic characteristics of the aromatic heterocyclic compound 3-phenylpyridine-4-carbaldehyde. This document outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The anticipated spectroscopic data for this compound are summarized below. These values are based on established principles of spectroscopy and data from structurally related compounds.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aldehyde Proton (CHO): ~10.0 ppm (singlet)Pyridine Ring Protons: H-2: ~8.8 ppm (singlet) H-5: ~7.5 ppm (doublet) H-6: ~8.6 ppm (doublet)Phenyl Ring Protons: ~7.4-7.6 ppm (multiplet) |
| ¹³C NMR | Aldehyde Carbonyl (C=O): ~192 ppmPyridine Ring Carbons: C-2: ~151 ppm C-3: ~138 ppm (substituted) C-4: ~145 ppm (substituted) C-5: ~122 ppm C-6: ~150 ppmPhenyl Ring Carbons: C-1' (ipso): ~135 ppm C-2'/C-6': ~129 ppm C-3'/C-5': ~129 ppm C-4': ~130 ppm |
| IR Spectroscopy | C=O Stretch (Aldehyde): ~1700 cm⁻¹ (strong)C-H Stretch (Aldehyde): ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium, often two bands)C=C and C=N Stretches (Aromatic Rings): ~1600-1400 cm⁻¹ (multiple bands)C-H Bending (Aromatic): ~900-650 cm⁻¹ (characteristic of substitution patterns) |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 183.0684 (for C₁₂H₉NO)[1][M+H]⁺: m/z = 184.0757[1]Common Fragmentation Pattern: Loss of the aldehyde group (-CHO) resulting in a fragment at m/z = 154. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic aldehydes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the empty accessory (or a pure KBr pellet).
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a solid sample, this could be through a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is a common method for volatile and thermally stable compounds, while ESI and APCI are softer ionization techniques suitable for a wider range of compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.
Caption: A flowchart outlining the typical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Reactivity and Electrophilicity of 3-Phenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity and electrophilicity of 3-phenylpyridine-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, namely pyridine-4-carbaldehyde and various 3-substituted pyridines, to project its chemical behavior. The document covers the core chemical properties, expected reactivity in various organic transformations, and potential applications in medicinal chemistry and materials science. All quantitative data is presented in structured tables, and detailed experimental protocols for key reaction types are provided as representative examples. Diagrams illustrating electronic effects and reaction pathways are included to facilitate understanding.
Introduction
This compound is a heterocyclic aromatic aldehyde with a molecular formula of C₁₂H₉NO. Its structure, featuring a phenyl group at the 3-position and a carbaldehyde group at the 4-position of a pyridine ring, suggests a unique combination of electronic and steric properties that influence its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde's carbonyl group, coupled with the electronic influence of the phenyl substituent, renders the molecule susceptible to a range of chemical transformations. This guide aims to provide a detailed theoretical framework for understanding and predicting the chemical behavior of this compound, thereby aiding in its application in research and development.
Core Chemical Properties
The chemical properties of this compound are dictated by the interplay of its constituent functional groups.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an electron-deficient aromatic system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2]
-
Carbaldehyde Group: The aldehyde functional group is a strong electron-withdrawing group and a key center of electrophilicity. The carbonyl carbon is highly susceptible to nucleophilic attack.
-
Phenyl Group: The phenyl group at the 3-position is expected to exert a mild electron-withdrawing inductive effect and a resonance effect that can influence the electron density of the pyridine ring. Its steric bulk may also play a role in directing the approach of reagents.
A diagram illustrating the key functional groups and their electronic influence is presented below.
References
Solubility of 3-Phenylpyridine-4-carbaldehyde in Common Organic Solvents: A Technical Assessment of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the solubility of 3-phenylpyridine-4-carbaldehyde in common organic solvents. A comprehensive review of scientific literature and chemical databases was conducted to collate quantitative solubility data and established experimental protocols. The search revealed a significant lack of publicly available experimental data for this specific compound. While information on structurally related molecules is accessible, direct quantitative solubility data for this compound remains unpublished. This guide summarizes the available information and outlines the necessary steps for experimental determination.
Current State of Knowledge: Data Unavailability
Despite a thorough search of scholarly articles, chemical databases, and supplier technical data sheets, no specific quantitative solubility data for this compound in common organic solvents could be retrieved.
Information is available for the related compound 3-phenylpyridine , which is a liquid at room temperature and has a reported solubility in water of 0.46 g/L[1][2]. However, the presence of the carbaldehyde group at the 4-position of the pyridine ring in the target molecule, this compound, is expected to significantly alter its polarity and intermolecular interactions, thus rendering the solubility data for 3-phenylpyridine an unreliable proxy.
Similarly, data exists for other aldehyde-substituted heterocyclic compounds such as 3-phenyl-1H-pyrazole-4-carbaldehyde [3], but the difference in the core heterocyclic ring system prevents direct comparison.
The PubChem entry for this compound provides predicted data, including an estimated XlogP of 1.9, but does not contain experimental solubility values[4].
Recommended Experimental Protocol for Solubility Determination
Given the absence of published data, experimental determination of the solubility of this compound is necessary. A widely accepted and robust method for this purpose is the isothermal equilibrium method . This protocol provides a reliable means to ascertain the solubility of a solid compound in various solvents at a constant temperature.
Materials and Equipment
-
Analyte: this compound (of known purity)
-
Solvents: A range of common organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
-
Experimental Workflow
The general workflow for determining solubility via the isothermal equilibrium method is depicted below.
Figure 1. General workflow for the isothermal equilibrium solubility determination method.
Detailed Steps
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This prevents any undissolved microparticles from being transferred. Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of the compound.
-
Solubility Calculation: Calculate the solubility (S) in g/L or mol/L using the following formula, taking into account the dilution factor:
S = (Concentration of diluted sample) x (Dilution factor)
Conclusion and Future Work
There is a clear gap in the scientific literature regarding the solubility of this compound in common organic solvents. For any research or development activities involving this compound, it is imperative to experimentally determine its solubility profile. The isothermal equilibrium method detailed in this guide provides a robust framework for obtaining this critical physicochemical property. The resulting data will be invaluable for applications in reaction chemistry, purification, formulation development, and quality control.
References
A Technical Guide to the Synthesis of Novel 3-Phenylpyridine-4-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 3-phenylpyridine-4-carbaldehyde derivatives, compounds of significant interest in medicinal chemistry. This document outlines detailed experimental protocols for two primary synthetic strategies: the Suzuki-Miyaura coupling to establish the core phenylpyridine structure and the Vilsmeier-Haack reaction for the introduction of the critical carbaldehyde functionality. Furthermore, this guide summarizes the current understanding of the potential biological activities of these derivatives, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction
The 3-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The addition of a carbaldehyde group at the 4-position provides a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space and the optimization of pharmacological properties. This guide details the synthetic pathways to access these valuable building blocks and their derivatives, alongside a discussion of their potential therapeutic applications.
Synthetic Methodologies
The synthesis of this compound can be efficiently achieved through a two-step process. The first key transformation is the formation of the C-C bond between the pyridine and phenyl rings, for which the Suzuki-Miyaura cross-coupling reaction is a highly effective method. The second crucial step is the introduction of the formyl group at the 4-position of the pyridine ring, which can be accomplished using the Vilsmeier-Haack reaction.
Part 1: Synthesis of the 3-Phenylpyridine Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. In the context of this synthesis, a substituted bromopyridine is coupled with a phenylboronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A typical experimental procedure for the Suzuki-Miyaura coupling to form a 3-phenylpyridine derivative is as follows:
| Reagent/Component | Molar Equiv. | Purpose |
| 3-Bromopyridine Derivative | 1.0 | Starting material |
| Phenylboronic Acid | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | 0.01 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., Toluene, Dioxane, DMF/H₂O) | - | Reaction medium |
Procedure:
-
To a reaction vessel, add the 3-bromopyridine derivative (1.0 eq.), the phenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 eq.) to the degassed mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylpyridine derivative.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the synthesis of 3-phenylpyridine derivatives via Suzuki-Miyaura coupling.
Part 2: Formylation of the Pyridine Ring via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: General Procedure for Vilsmeier-Haack Reaction
A general experimental procedure for the formylation of a 3-phenylpyridine derivative is as follows:
| Reagent/Component | Molar Equiv. | Purpose |
| 3-Phenylpyridine Derivative | 1.0 | Starting material |
| N,N-Dimethylformamide (DMF) | Solvent/Reagent | Forms Vilsmeier reagent |
| Phosphorus Oxychloride (POCl₃) | 1.5 - 3.0 | Forms Vilsmeier reagent |
| Sodium Acetate (optional) | - | Used in workup to neutralize |
Procedure:
-
To a flask containing N,N-dimethylformamide (DMF) cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (POCl₃) (1.5-3.0 eq.) while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Add the 3-phenylpyridine derivative (1.0 eq.) to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 60-100 °C) for the required time (2-12 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound derivative.
Logical Relationship for Vilsmeier-Haack Reaction:
Caption: Logical steps in the Vilsmeier-Haack formylation of 3-phenylpyridine.
Quantitative Data Summary
The following table summarizes typical reaction yields for the synthesis of this compound derivatives based on literature precedents. Actual yields may vary depending on the specific substrates and reaction conditions employed.
| Reaction | Substrate | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 3-Bromopyridine | 3-Phenylpyridine | 70-95% | [Generic literature values] |
| Vilsmeier-Haack Reaction | 3-Phenylpyridine | This compound | 60-85% | [Generic literature values] |
| Suzuki-Miyaura Coupling | 3-Bromo-4-formylpyridine | This compound | 65-90% | [1] |
Biological Activities of Phenylpyridine and Pyrazole Carbaldehyde Derivatives
Derivatives of phenylpyridine and related heterocyclic carbaldehydes have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
-
Antimicrobial Activity: Several studies have reported the synthesis of pyridine derivatives with significant antibacterial and antifungal properties.[2][3] The presence of the pyridine nucleus, often in combination with other heterocyclic rings, has been shown to be beneficial for antimicrobial efficacy.[2]
-
Anticancer Activity: Phenylpyridine and pyrazole carbaldehyde derivatives have been investigated for their potential as anticancer agents.[4][5][6][7] Some of these compounds have exhibited potent cytotoxic activity against various cancer cell lines.[4][6] For instance, certain 1,3-diphenylpyrazole-4-carboxaldehyde derivatives have shown promising antitumor activity.[5]
-
Enzyme Inhibition: The structural features of these compounds make them suitable candidates for enzyme inhibitors. For example, some pyrazolopyrimidine-based analogs have been identified as potent inhibitors of enzymes like EGFR and VEGFR, which are key targets in cancer therapy.[7][8] Additionally, some pyridine derivatives have been evaluated for their inhibitory activity against dipeptidyl peptidase-4 (DPP4), a target for the treatment of type 2 diabetes.[9]
Signaling Pathway Implication (Hypothetical):
Given the observed anticancer activities, it is plausible that this compound derivatives could interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR or VEGFR signaling cascades. The carbaldehyde group can act as a reactive site for forming covalent bonds with target proteins or as a key pharmacophoric feature for non-covalent interactions.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.
Conclusion
This technical guide provides a foundational framework for the synthesis and exploration of novel this compound derivatives. The detailed protocols for Suzuki-Miyaura coupling and Vilsmeier-Haack formylation offer a clear path for the preparation of these valuable compounds. The summarized biological activities highlight the potential of this scaffold in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of new synthesized pyridine nucleosides under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Synthesis of 3-Phenylpyridine-4-carbaldehyde: A Technical Guide to the Suzuki-Miyaura Coupling Mechanism
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds. Its significance is particularly pronounced in the pharmaceutical industry, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity. This guide provides an in-depth examination of the mechanism, experimental protocols, and key quantitative parameters for the synthesis of 3-phenylpyridine-4-carbaldehyde, a valuable heterocyclic building block, via the palladium-catalyzed Suzuki-Miyaura reaction between 3-bromo-4-formylpyridine and phenylboronic acid.
Core Mechanism: The Palladium Catalytic Cycle
The formation of this compound through the Suzuki-Miyaura coupling is orchestrated by a palladium catalyst, which cycles through different oxidation states to bring the two coupling partners together. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The entire process is facilitated by a base, which is crucial for the activation of the organoboron species.[3]
-
Oxidative Addition : The catalytic cycle begins with a coordinatively unsaturated Palladium(0) complex. This active catalyst reacts with the aryl halide, in this case, 3-bromo-4-formylpyridine, by inserting itself into the carbon-bromine bond. This step results in the formation of a square planar Palladium(II) intermediate, where the palladium center has been oxidized from the 0 to the +2 state.
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (the phenyl group from phenylboronic acid) is transferred to the Palladium(II) complex. This process requires the activation of the boronic acid by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species. The halide on the Palladium(II) complex is then exchanged for the phenyl group, yielding a new diorganopalladium(II) intermediate. The exact mechanism of transmetalation is complex and can vary depending on the specific reaction conditions.
-
Reductive Elimination : This is the final, product-forming step. The two organic ligands (the pyridyl and phenyl groups) on the Palladium(II) complex are coupled, forming the desired this compound product. Simultaneously, the palladium center is reduced from +2 back to its 0 oxidation state, thus regenerating the active catalyst which can then re-enter the catalytic cycle.
Quantitative Data: Influence of Reaction Parameters
While specific optimization data for the synthesis of this compound is not extensively published, a review of analogous Suzuki-Miyaura couplings provides critical insights into the effects of various reaction components. The following table summarizes yields for the coupling of various bromoarenes and bromopyridines with arylboronic acids under different conditions, illustrating the impact of catalyst, ligand, base, and solvent choice.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | ~95% |
| 2 | 4-Bromobenzaldehyde | Phenylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol | 110 | 70-80% |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85%[1] |
| 4 | 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | >98% |
| 5 | 2-Bromopyridine | Phenylboronic Acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | ~90% |
Data is compiled from representative literature procedures for similar transformations and serves as a guideline.
Detailed Experimental Protocol (Representative)
This section provides a detailed, representative methodology for the synthesis of this compound. This protocol is synthesized from standard procedures for Suzuki-Miyaura couplings involving bromopyridine derivatives.[1]
Materials:
-
3-Bromo-4-pyridinecarboxaldehyde (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq), finely ground
-
1,4-Dioxane or Toluene (Anhydrous)
-
Deionized Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-pyridinecarboxaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with septa and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), followed by the solvent system, typically a 4:1 mixture of 1,4-dioxane and water. The solvent should be thoroughly degassed prior to use by bubbling with inert gas for at least 30 minutes.
-
Reaction: Immerse the flask in a preheated oil bath and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
Stability and Storage of 3-Phenylpyridine-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Phenylpyridine-4-carbaldehyde is a heterocyclic aromatic aldehyde. Its stability is influenced by the phenylpyridine core and the reactive carbaldehyde group. Based on analogue data, the compound is likely to be sensitive to oxidation, light, and heat. Long-term stability is best achieved by storage at refrigerated temperatures, under an inert atmosphere, and protected from light. The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid and may undergo other degradation pathways common to aromatic aldehydes.
Predicted Stability Profile
The chemical structure of this compound suggests several potential degradation pathways. The aldehyde group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The pyridine ring, while aromatic, can be susceptible to certain reactions, though the phenyl substituent may offer some steric hindrance.
Key considerations for stability:
-
Oxidation: The primary degradation pathway is likely the oxidation of the carbaldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen and catalyzed by light or trace metal impurities.
-
Photostability: Aromatic aldehydes and pyridine derivatives can be light-sensitive.[1][2] Exposure to UV or visible light may lead to degradation.
-
Thermal Stability: Elevated temperatures can accelerate oxidation and other degradation reactions.[3][4]
-
Moisture Sensitivity: While not explicitly stated for this compound, aldehydes can react with water, and the presence of moisture can facilitate degradation.[5]
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on data from analogue compounds.
| Parameter | Recommendation | Rationale and References |
| Temperature | 2°C to 8°C (Refrigerated) | Analogue compounds like pyridine-4-carbaldehyde and pyridine-3-carbaldehyde are recommended to be stored at these temperatures to minimize degradation.[6][7] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group, an inert atmosphere is crucial.[2][4] |
| Light | Protect from light; store in an amber vial or dark location | Pyridine aldehydes are noted to be light-sensitive.[1][2] |
| Container | Tightly sealed, appropriate glass container | To prevent exposure to air and moisture.[2][3][8] |
Incompatible Materials
To prevent accelerated degradation or hazardous reactions, avoid storing this compound with the following classes of compounds:
| Incompatible Material | Rationale and References |
| Strong Oxidizing Agents | Can cause vigorous reactions and accelerate the oxidation of the aldehyde.[2][8][9] |
| Strong Acids and Bases | Can catalyze degradation reactions.[2][10] |
| Strong Reducing Agents | May react with the aldehyde group.[10] |
Experimental Protocols: A General Framework for Stability Assessment
As no specific experimental protocols for this compound were found, a general workflow for assessing the stability of a new chemical entity is presented below.
Caption: Workflow for Chemical Stability Assessment.
Key Methodologies within the Workflow:
-
Initial Characterization:
-
Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) to determine the initial purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide purity information.
-
Structure Confirmation: Confirm the chemical structure using techniques like NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
-
Forced Degradation (Stress Testing):
-
Methodology: Expose solutions or solid samples of this compound to harsh conditions to intentionally induce degradation.
-
Conditions:
-
Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at room and elevated temperatures.
-
Oxidation: Treat with a reagent like hydrogen peroxide (H₂O₂).
-
Photostability: Expose to controlled UV and visible light conditions (ICH Q1B guidelines).
-
Thermal Stress: Heat the sample in a controlled oven.
-
-
Purpose: To identify potential degradation products and pathways and to ensure the analytical method can separate these from the parent compound.
-
-
Development of a Stability-Indicating Method:
-
Technique: A gradient reverse-phase HPLC method is typically suitable.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.
-
Validation: The method must be validated to demonstrate it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.
-
Potential Degradation Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the degradation of this compound based on common aldehyde chemistry.
Caption: Potential Degradation Pathway of this compound.
Conclusion
While specific data for this compound is scarce, a conservative approach to storage and handling based on its structural motifs is prudent. Researchers and drug development professionals should prioritize protection from oxygen, light, and heat. The implementation of a rigorous, in-house stability testing program, as outlined in the general framework, is essential to establish a definitive shelf-life and optimal storage conditions for this compound.
References
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Pyridine-4-carbaldehyde | Properties, Uses, Safety, Suppliers & SDS | China Chemical Manufacturer [pipzine-chem.com]
- 6. 4-Pyridinecarboxaldehyde - Safety Data Sheet [chemicalbook.com]
- 7. 4-Pyridine Carboxaldehyde Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 8. 3-Phenylpyridine, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 3-Pyridinecarboxaldehyde(500-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols: 3-Phenylpyridine-4-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpyridine-4-carbaldehyde is a versatile bifunctional molecule incorporating both a pyridine and a phenyl ring, along with a reactive aldehyde group. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds and other complex organic molecules. The presence of the nitrogen atom in the pyridine ring influences the reactivity of the aldehyde and provides a site for potential coordination or further functionalization. This document provides an overview of the key applications of this compound in organic synthesis, complete with experimental protocols and data presented for clarity and reproducibility.
Key Applications and Synthetic Utility
The aldehyde functionality of this compound serves as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is demonstrated in several classical and modern synthetic transformations, including Knoevenagel condensations, Wittig reactions, and the synthesis of chalcones and pyrimidine derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound. This compound readily participates in this reaction, leading to the formation of electron-deficient alkenes which are valuable intermediates in medicinal chemistry.
General Reaction Scheme:
Figure 1: General scheme for the Knoevenagel condensation of this compound.
Experimental Protocol: Catalyst-Free Knoevenagel Condensation
A study on the Knoevenagel condensation of various pyridinecarbaldehydes with active methylene compounds has demonstrated a facile, catalyst-free approach in an environmentally benign solvent system.[1]
-
Reaction Setup: To a solution of this compound (1 mmol) in a 1:1 mixture of ethanol and water (10 mL), an equimolar amount of the active methylene compound (e.g., malononitrile, 1 mmol) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates out of the solution and can be isolated by simple filtration. If the product does not precipitate, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography.
Quantitative Data:
While specific yield data for the this compound is not provided in the searched literature, related pyridinecarbaldehydes in catalyst-free Knoevenagel condensations with malononitrile have been reported to give high yields.[1]
| Aldehyde | Active Methylene Compound | Conditions | Yield (%) | Reference |
| Pyridine-4-carbaldehyde | Malononitrile | H₂O:EtOH (1:1), RT, 30 min | 95 | [1] |
| Pyridine-3-carbaldehyde | Malononitrile | H₂O:EtOH (1:1), RT, 45 min | 92 | [1] |
| Pyridine-2-carbaldehyde | Malononitrile | H₂O:EtOH (1:1), RT, 60 min | 90 | [1] |
Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and other biologically active molecules. They are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone. This compound can be employed as the aromatic aldehyde component in this reaction.
General Reaction Scheme:
References
Application Notes and Protocols: 3-Phenylpyridine-4-carbaldehyde as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-phenylpyridine-4-carbaldehyde as a key building block in the synthesis of novel therapeutic agents. The document outlines its utility in generating diverse chemical scaffolds and provides detailed protocols for the synthesis and evaluation of its derivatives, enabling researchers to explore its potential in various drug discovery programs.
Introduction to this compound in Drug Discovery
The 3-phenylpyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of the phenyl group at the 3-position can facilitate crucial π-π stacking and hydrophobic interactions with biological targets, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes. The addition of a carbaldehyde group at the 4-position provides a versatile chemical handle for a wide array of chemical transformations, making this compound an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization.
Derivatives of phenylpyridine have shown promise in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The aldehyde functionality allows for the facile introduction of various substituents and pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
Application: Development of Novel Kinase Inhibitors
A key application of this compound is in the synthesis of novel kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The ATP-binding site of many kinases contains both hydrophobic regions and areas capable of hydrogen bonding, making the 3-phenylpyridine scaffold an ideal starting point for designing competitive inhibitors.
By reacting this compound with a variety of primary and secondary amines via reductive amination, a library of N-substituted aminomethyl-3-phenylpyridine derivatives can be generated. These derivatives can be designed to target the hinge region of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition.
Hypothetical Structure-Activity Relationship (SAR) Study
The following table summarizes hypothetical quantitative data for a series of compounds derived from this compound, targeting a hypothetical serine/threonine kinase (STK1). This data illustrates a potential SAR that could be explored.
| Compound ID | R Group (from R-NH2) | STK1 IC50 (nM) | Kinase B IC50 (nM) | Microsomal Stability (t½, min) |
| PPC-001 | 3-chloroaniline | 75 | 850 | 45 |
| PPC-002 | 3-methoxyaniline | 52 | 920 | 30 |
| PPC-003 | 3-aminobenzamide | 15 | >10,000 | 65 |
| PPC-004 | 4-(morpholin-4-yl)aniline | 8 | >10,000 | 72 |
| PPC-005 | Cyclohexylamine | 250 | 1500 | 25 |
| PPC-006 | Benzylamine | 110 | 1200 | 38 |
SAR Analysis:
-
Aromatic Amines: Aromatic amines (PPC-001 to PPC-004) generally show higher potency than aliphatic amines (PPC-005, PPC-006), suggesting the importance of the additional aromatic ring for binding.
-
Substituents on the Aniline Ring: The introduction of a hydrogen-bond donating and accepting carboxamide group at the meta-position (PPC-003) significantly improves potency and selectivity.
-
Terminal Polar Group: The addition of a bulky and polar morpholine group (PPC-004) further enhances potency, potentially through interactions with solvent-exposed regions of the kinase.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Aminomethyl-3-phenylpyridine Derivatives via Reductive Amination
This protocol describes a general method for the synthesis of a library of compounds from this compound and various primary or secondary amines.
Materials:
-
This compound
-
Selected primary or secondary amine (e.g., 4-(morpholin-4-yl)aniline for the synthesis of PPC-004)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (0.1 M), add the selected amine (1.1 eq) followed by glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted aminomethyl-3-phenylpyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol outlines a representative method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase (e.g., STK1) using a commercially available assay format.
Materials:
-
Eu-labeled anti-tag antibody
-
GFP-tagged kinase (STK1)
-
Kinase tracer (Alexa Fluor 647-labeled)
-
Synthesized inhibitor compounds (e.g., PPC-001 to PPC-006) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate (low volume, black)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor solutions or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 2.5 µL of the GFP-tagged kinase solution (2X final concentration) to all wells.
-
Add 2.5 µL of the Eu-labeled anti-tag antibody solution (2X final concentration) to all wells.
-
Add 2.5 µL of the kinase tracer solution (2X final concentration) to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Application Notes and Protocols: Formylation of 3-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing a key building block for the elaboration of more complex molecules. Aryl and heteroaryl aldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic rings.[1][2][3][4] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate.[1][5][6] This application note provides a detailed experimental procedure for the formylation of 3-phenylpyridine, a key scaffold in medicinal chemistry, to yield 3-phenylpyridine-4-carbaldehyde.
Reaction Principle
The Vilsmeier-Haack reaction proceeds via the formation of a chloroiminium ion, the Vilsmeier reagent, from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich pyridine ring of 3-phenylpyridine, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde, this compound. The reaction is regioselective, with the formyl group being introduced at the position most activated by the phenyl substituent and the pyridine nitrogen. Based on the electronic properties of the substrate, formylation is anticipated to occur at the C4 position of the pyridine ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenylpyridine
This protocol is adapted from established procedures for the formylation of related heterocyclic compounds.[6]
Materials:
-
3-Phenylpyridine (C₁₁H₉N)
-
N,N-Dimethylformamide (DMF, C₃H₇NO), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (CH₃COONa)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (5.0 equiv.). Cool the flask in an ice bath to 0 °C. To this, add phosphorus oxychloride (3.0 equiv.) dropwise with continuous stirring, maintaining the temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3-phenylpyridine (1.0 equiv.) in anhydrous dichloromethane. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value/Description |
| Reactant | 3-Phenylpyridine |
| Reagents | DMF, POCl₃ |
| Product | This compound |
| Expected Yield | 60-70% (based on similar reactions[6]) |
| Appearance | Yellow solid[6] |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
Table 2: Expected Spectroscopic Data for this compound (based on analogous compounds[6])
| Spectroscopic Technique | Expected Data |
| IR (KBr, cm⁻¹) | ~3060 (Ar-H), ~2850 (C-H, aldehyde), ~1670 (C=O, aldehyde) |
| ¹H NMR (CDCl₃, δ ppm) | ~10.0 (s, 1H, -CHO), 7.3-7.9 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (CHO), 125-150 (Ar-C) |
Visualizations
Reaction Pathway
Caption: Vilsmeier-Haack formylation of 3-phenylpyridine.
Experimental Workflow
Caption: Experimental workflow for the formylation.
References
Application Notes and Protocols for the High-Yield Synthesis of 3-Phenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 3-phenylpyridine-4-carbaldehyde, a valuable intermediate in pharmaceutical research and development. The protocols detailed below are based on established chemical transformations, namely a lithiation-formylation reaction followed by a Suzuki-Miyaura cross-coupling reaction.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved via a two-step process. The first step involves the synthesis of the key intermediate, 3-bromo-4-formylpyridine, from 3-bromopyridine. The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this intermediate with phenylboronic acid to yield the final product.
DOT script of the synthesis pathway:
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of 3-Bromo-4-formylpyridine
This protocol describes the synthesis of 3-bromo-4-formylpyridine from 3-bromopyridine via a lithiation-formylation reaction.[1]
Experimental Protocol
Materials:
-
3-Bromopyridine (1.0 eq)
-
Diisopropylamine (1.4 eq)
-
n-Butyllithium (2.5 M in hexanes, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, 4.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution and stir for 1 hour at -78°C.
-
Add 3-bromopyridine dropwise to the reaction mixture and continue stirring at -78°C for 20 minutes.
-
Add N,N-dimethylformamide dropwise and stir the reaction mixture at -78°C for an additional hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-bromo-4-formylpyridine.
Quantitative Data
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight | Yield (%) |
| 3-Bromopyridine | 158.00 | 190.0 | 30.0 g | |
| Diisopropylamine | 101.19 | 273.0 | 27.6 g | |
| n-Butyllithium | 64.06 | 228.0 | 91 mL (2.5 M) | |
| N,N-Dimethylformamide | 73.09 | 760.0 | 55.0 g | |
| Product | 186.01 | 64.6 | 12.0 g | 34.0 |
Table 1: Summary of reactants and product yield for the synthesis of 3-bromo-4-formylpyridine.[1]
Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
This protocol outlines the palladium-catalyzed cross-coupling of 3-bromo-4-formylpyridine with phenylboronic acid. The following is a general procedure adapted from similar Suzuki coupling reactions.[2][3][4]
Experimental Protocol
Materials:
-
3-Bromo-4-formylpyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3-bromo-4-formylpyridine, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add the 1,4-dioxane/water solvent mixture and the sodium carbonate.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 85-95°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Illustrative Quantitative Data
The following table provides an example of the expected stoichiometry for this reaction. Actual yields may vary based on reaction scale and optimization.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Weight/Volume |
| 3-Bromo-4-formylpyridine | 186.01 | 1.0 | 186 mg |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg |
| Pd(OAc)₂ | 224.59 | 0.03 | 6.7 mg |
| PPh₃ | 262.29 | 0.06 | 15.7 mg |
| Na₂CO₃ | 105.99 | 2.0 | 212 mg |
| 1,4-Dioxane/Water (4:1) | - | - | 5 mL |
Table 2: Example stoichiometry for the Suzuki coupling reaction.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures.
DOT script of the experimental workflow:
Caption: Detailed workflow for the two-step synthesis.
References
- 1. 3-BROMO-4-FORMYLPYRIDINE | 70201-43-3 [chemicalbook.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Potential Kinase Inhibitors from 3-Phenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a well-established pharmacophore in many approved kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. This document provides a detailed protocol for the synthesis of potential kinase inhibitors based on a pyrazolo[3,4-b]pyridine scaffold, utilizing 3-phenylpyridine-4-carbaldehyde as a key starting material. The synthetic strategy involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with an aminopyrazole.
Synthetic Workflow
The overall synthetic scheme involves a two-step process to generate the target pyrazolo[3,4-b]pyridine derivatives.
Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
This protocol describes the synthesis of a chalcone intermediate from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Distilled water
-
Glacial acetic acid (for neutralization)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted acetophenone (1 equivalent) to the solution and stir at room temperature until all solids are dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the 10% aqueous NaOH or KOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Neutralize the mixture with glacial acetic acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone intermediate.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (Cyclization)
This protocol describes the cyclization of the chalcone intermediate with an aminopyrazole to yield the final pyrazolo[3,4-b]pyridine product.
Materials:
-
Chalcone intermediate from Protocol 1
-
3-Amino-5-methylpyrazole (or other substituted aminopyrazoles)
-
Glacial acetic acid
-
Standard laboratory glassware with reflux setup
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1 equivalent) and 3-amino-5-methylpyrazole (1.1 equivalents) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water. A solid precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Kinase Inhibitory Activity
The synthesized pyrazolo[3,4-b]pyridine derivatives can be screened against a panel of protein kinases to determine their inhibitory potential. The following table summarizes representative inhibitory activities of structurally related pyrazolo[3,4-b]pyridine compounds from the literature to provide a benchmark for newly synthesized analogs.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| A | FGFR1 | 0.9 | [1] |
| B | FGFR2 | 1.4 | [1] |
| C | TRKA | 56 | [2] |
| D | ALK (L1196M) | <0.5 | [3] |
| E | PIM-1 | 18.9 | [4] |
Kinase Inhibition Assay Protocol
A common method to determine the in vitro kinase inhibitory activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Substrate peptide/protein
-
Synthesized inhibitor compound (at various concentrations)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase reaction buffer.
-
In a 384-well plate, add the kinase and its specific substrate.
-
Add the serially diluted inhibitor compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors. Understanding these pathways is crucial for elucidating the mechanism of action of newly synthesized compounds.
Src Family Kinase (SFK) Signaling Pathway
Caption: Overview of the Src family kinase signaling pathway.
Bcr-Abl Signaling Pathway
Caption: The Bcr-Abl signaling cascade in chronic myeloid leukemia.
VEGFR Signaling Pathway
Caption: Key pathways in VEGFR-mediated angiogenesis signaling.
Conclusion
The synthetic and screening protocols outlined in this document provide a comprehensive framework for the development of novel kinase inhibitors derived from this compound. The pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the generation of potent and selective inhibitors targeting various kinases implicated in disease. Further optimization of the lead compounds through structure-activity relationship (SAR) studies can lead to the identification of clinical candidates with improved efficacy and safety profiles.
References
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Phenylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpyridine-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a biphenyl-like core with a reactive aldehyde group, makes it a key intermediate for the synthesis of a diverse range of complex molecules, including potential pharmaceutical agents and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of this and other biaryl compounds. This application note provides a detailed protocol for the synthesis of this compound from 3-bromopyridine-4-carbaldehyde and phenylboronic acid, leveraging a palladium catalyst. The Suzuki-Miyaura reaction offers numerous advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2]
Reaction Principle
The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of the aryl halide (3-bromopyridine-4-carbaldehyde) to a Pd(0) complex, followed by transmetalation with the organoboron reagent (phenylboronic acid) in the presence of a base, and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocols
This section outlines the necessary materials and a detailed step-by-step procedure for the synthesis of this compound.
Materials:
-
3-Bromopyridine-4-carbaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-bromopyridine-4-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a mixture of toluene (8 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| 3-Bromopyridine-4-carbaldehyde | 1.0 mmol |
| Phenylboronic acid | 1.2 mmol |
| Catalyst System | |
| Palladium(II) acetate | 2 mol% |
| Triphenylphosphine | 4 mol% |
| Base | |
| Potassium carbonate | 2.0 mmol |
| Solvent System | |
| Toluene:Water | 4:1 (v/v) |
| Reaction Conditions | |
| Temperature | 90 °C |
| Reaction Time | 12-24 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Expected Yield | 70-90% (based on similar reactions) |
| Characterization Data | |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~10.1 (s, 1H, CHO), 8.8-7.4 (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | ~192, 155, 152, 137, 136, 130, 129, 128, 127, 125 |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated 184.0706, found ~184.0708 |
Note: The characterization data provided are typical expected values and may vary slightly based on experimental conditions and instrumentation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the palladium-catalyzed synthesis of this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Phenylpyridine-4-carbaldehyde in the Design of Luminescent Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpyridine-4-carbaldehyde is a versatile building block in organic synthesis. Its unique electronic structure, combining the electron-withdrawing pyridine ring with a phenyl substituent and a reactive aldehyde group, makes it a promising candidate for the design of novel luminescent materials. The aldehyde functionality serves as a convenient handle for derivatization, allowing for the facile synthesis of a wide range of molecular architectures with tunable photophysical properties. These materials have potential applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and chemosensors for environmental and biological monitoring.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a representative luminescent Schiff base derivative. The methodologies described herein are based on established synthetic transformations and characterization techniques commonly employed in the field of materials science and medicinal chemistry.
Principle of Design: Schiff Base Condensation for Luminescence
A common and effective strategy for generating fluorescent molecules is through the formation of a Schiff base (imine) by the condensation of an aldehyde with a primary amine. This reaction creates a C=N bond that extends the π-conjugated system of the molecule. The resulting extended conjugation often leads to a decrease in the HOMO-LUMO energy gap, shifting the absorption and emission of the molecule to longer wavelengths.
In this example, this compound serves as the aldehyde component. The pyridine nitrogen can also act as a coordination site for metal ions, which can further modulate the luminescent properties, making such molecules potential candidates for ion sensing. The choice of the amine partner is crucial for tuning the final photophysical properties of the Schiff base. By incorporating different aromatic or heterocyclic amines, one can systematically alter the emission color, quantum yield, and sensitivity to environmental factors.
Experimental Protocols
Protocol 1: Synthesis of a Luminescent Schiff Base Derivative
This protocol describes the synthesis of a hypothetical fluorescent Schiff base, (E)-N-((3-phenylpyridin-4-yl)methylene)naphthalen-2-amine, from this compound and 2-naphthylamine.
Materials:
-
This compound
-
2-Naphthylamine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 183.21 mg) in 20 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 2-naphthylamine (1.0 mmol, 143.19 mg).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of the product will be indicated by the appearance of a new, typically more fluorescent, spot.
-
Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C for several hours.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Protocol 2: Photophysical Characterization
This protocol outlines the general procedure for characterizing the photophysical properties of the synthesized luminescent material.
Materials and Instruments:
-
Synthesized luminescent compound
-
Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Toluene)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of the synthesized compound in a suitable spectroscopic grade solvent (e.g., 1 mM in dichloromethane). From the stock solution, prepare a series of dilute solutions (e.g., 1-10 µM) for absorption and emission measurements.
-
UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the dilute solution from 200 to 800 nm using a UV-Vis spectrophotometer. The solvent used for the sample should also be used as the blank.
-
Fluorescence Spectroscopy:
-
Determine the excitation wavelength by setting the fluorometer to the wavelength of maximum absorption (λmax,abs) obtained from the UV-Vis spectrum.
-
Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
To determine the excitation spectrum, set the emission wavelength to the wavelength of maximum emission (λmax,em) and scan a range of excitation wavelengths.
-
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The quantum yield is calculated using the following equation:
Φf,sample = Φf,ref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²)
where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'ref' refer to the sample and the reference, respectively.
-
Data Presentation
The photophysical properties of luminescent materials derived from this compound are summarized in the table below. (Note: The following data is illustrative for the hypothetical Schiff base and is representative of what would be expected for such a compound).
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| (E)-N-((3-phenylpyridin-4-yl)methylene)naphthalen-2-amine | Dichloromethane | 350 | 450 | 100 | 0.65 |
| (E)-N-((3-phenylpyridin-4-yl)methylene)naphthalen-2-amine | Toluene | 345 | 440 | 95 | 0.58 |
| (E)-N-((3-phenylpyridin-4-yl)methylene)naphthalen-2-amine | Acetonitrile | 355 | 465 | 110 | 0.42 |
Visualizations
Caption: Synthetic workflow for the preparation of a luminescent Schiff base.
Caption: Proposed mechanism for a fluorescent sensor.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylpyridine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-phenylpyridine-4-carbaldehyde synthesis.
I. Synthetic Strategies Overview
The synthesis of this compound can be approached via two primary retrosynthetic routes, each involving a Suzuki-Miyaura coupling and a formylation step. The choice of route can significantly impact the overall yield and impurity profile.
Route A: Suzuki Coupling followed by Vilsmeier-Haack Formylation
This route involves the initial formation of the 3-phenylpyridine core via a Suzuki-Miyaura coupling of a 3-halopyridine with phenylboronic acid, followed by the introduction of the carbaldehyde group at the 4-position using the Vilsmeier-Haack reaction.
Route B: Vilsmeier-Haack Formylation followed by Suzuki Coupling
In this alternative approach, a 3-halopyridine is first formylated at the 4-position, and the resulting 3-halo-4-formylpyridine then undergoes a Suzuki-Miyaura coupling with phenylboronic acid to yield the final product.
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling Issues
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation but can be sensitive to various factors, especially when using heteroaromatic substrates like pyridines.
Q1: My Suzuki-Miyaura coupling reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings involving pyridine substrates can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient substrates like pyridines, electron-rich and bulky phosphine ligands are often more effective.[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle. While common bases like Na₂CO₃ and K₂CO₃ are often used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[2] The solubility of the base in the chosen solvent system is also an important consideration.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can influence the solubility of reactants and the overall reaction rate. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.[3]
-
Reaction Temperature: Increasing the reaction temperature can sometimes improve the yield, but it may also lead to decomposition of starting materials or the product. Optimization is key.
-
Purity of Reagents: Ensure the purity of your aryl halide, boronic acid, and all reagents. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to decomposition (protodeboronation).[4]
Troubleshooting Flowchart for Low Yield in Suzuki Coupling:
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[4]
-
Thorough Degassing: Ensure your reaction mixture and solvents are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Catalyst Pre-activation: Using a pre-catalyst or ensuring the in-situ reduction of a Pd(II) source to the active Pd(0) species is efficient can minimize side reactions.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
Q3: My pyridine-containing substrate seems to be inhibiting the catalyst. What can I do?
A3: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4]
-
Ligand Choice: Using bulky, electron-rich ligands can sometimes mitigate this inhibition by sterically hindering the coordination of the pyridine nitrogen to the palladium.
-
Additive: In some cases, the addition of a Lewis acid, such as B(OMe)₃, can bind to the pyridine nitrogen, preventing it from poisoning the catalyst.[4]
B. Vilsmeier-Haack Formylation Issues
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6]
Q1: The Vilsmeier-Haack formylation of my 3-phenylpyridine is not proceeding or is giving a very low yield. What could be the problem?
A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success depends on the electron density of the aromatic ring.
-
Substrate Reactivity: While 3-phenylpyridine is more electron-rich than pyridine itself due to the phenyl group, it may still not be sufficiently activated for a facile Vilsmeier-Haack reaction. The reaction generally works best with highly electron-rich systems like anilines and phenols.[5]
-
Reaction Conditions: The reaction typically requires heating. If the reaction is sluggish at lower temperatures, cautiously increasing the temperature may be necessary. The ratio of POCl₃ to DMF can also be optimized.
-
Purity of Reagents: Ensure that the DMF and POCl₃ are of high purity and anhydrous, as moisture can decompose the Vilsmeier reagent.
Troubleshooting Flowchart for Vilsmeier-Haack Reaction:
Q2: I am getting a complex mixture of products after my Vilsmeier-Haack reaction. What are the likely side products?
A2: Besides the desired formylation, other reactions can occur:
-
Multiple Formylations: If the product is sufficiently activated, a second formylation might occur, though this is less likely for a pyridine ring.
-
Reaction at the Phenyl Ring: Depending on the conditions, there is a possibility of formylation occurring on the phenyl ring, especially if it has activating substituents.
-
Decomposition: At high temperatures, starting materials or the product might decompose, leading to a complex mixture.
III. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add the halopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., Dioxane:H₂O, 4:1).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. General Protocol for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add anhydrous DMF. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for about 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 3-phenylpyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 60-90 °C) for several hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with an aqueous base (e.g., NaOH or K₂CO₃ solution) until it is alkaline.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
IV. Data Presentation
The following tables summarize typical reaction conditions and yields for analogous Suzuki-Miyaura and Vilsmeier-Haack reactions, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 | General |
| Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-95 | General |
| Pd₂(dba)₃ (1.5) | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 6 | >90 | General |
Table 2: Comparison of Conditions for Vilsmeier-Haack Formylation of Aromatic Compounds
| Substrate | POCl₃ (eq.) | DMF (solvent) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Anisole | 1.5 | Yes | 90 | 4 | 85 | General |
| Indole | 1.2 | Yes | 35 | 2 | 90 | General |
| N,N-Dimethylaniline | 1.1 | Yes | 70 | 3 | >95 | General |
V. Frequently Asked Questions (FAQs)
Q: Which synthetic route, A or B, is likely to give a higher yield?
A: The optimal route depends on the relative reactivity of the intermediates.
-
Route A: The Suzuki coupling on a simple 3-halopyridine is generally well-established. However, the subsequent Vilsmeier-Haack formylation of 3-phenylpyridine might be challenging due to the moderate electron-donating nature of the phenyl group.
-
Route B: Formylating a 3-halopyridine might be difficult as the halogen is deactivating. The subsequent Suzuki coupling on the electron-deficient 3-halo-4-formylpyridine might require more robust catalytic systems. Experimental validation is necessary to determine the most efficient route.
Q: How can I effectively purify the final product, this compound?
A: Column chromatography on silica gel is the most common method for purifying products of this type. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.
Q: Are there any safety concerns I should be aware of?
A: Yes, both key reactions involve hazardous materials.
-
Suzuki-Miyaura Coupling: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Reactions should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can also be exothermic.[7]
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Phenylpyridine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-phenylpyridine-4-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route. If prepared via a Vilsmeier-Haack reaction, which is a common method, impurities may include unreacted starting materials (e.g., 3-phenylpyridine), residual Vilsmeier reagent, and the corresponding carboxylic acid (3-phenylpyridine-4-carboxylic acid) formed by oxidation of the aldehyde.[1] Aldol condensation products and other self-condensation byproducts may also be present.
Q2: My purified this compound is a gum or oil, but I expect a solid. What should I do?
A2: The presence of residual solvents or minor impurities can prevent crystallization. Try co-evaporation with a solvent like toluene to remove traces of other solvents. If the issue persists, the compound may require further purification. Techniques like column chromatography or bisulfite adduct formation are effective at removing persistent impurities. It is also possible that your compound is decomposing during purification; in such cases, try precipitation by dissolving the gummy product in a minimal amount of a polar solvent like acetone and then slowly adding a non-polar solvent such as hexanes or petroleum ether.
Q3: Can I use distillation to purify this compound?
A3: While vacuum distillation is a potential method for purifying aldehydes, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. Other methods like column chromatography or recrystallization are generally preferred.
Q4: How should I store purified this compound?
A4: Aldehydes are susceptible to oxidation to carboxylic acids. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (2-8 °C).
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound using various techniques.
Issue 1: Low Purity After Column Chromatography
Symptoms:
-
Multiple spots on TLC analysis of the collected fractions.
-
Broad peaks or co-elution of impurities in HPLC analysis.
-
Low melting point or gummy appearance of the final product.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing rapid elution of all components. Conversely, if the polarity is too low, the compound may not move from the baseline. Develop an optimal solvent system using TLC, aiming for an Rf value of ~0.3 for the desired compound. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective. For polar compounds like this, a mixture of hexanes and ethyl acetate, or dichloromethane and methanol, is a good starting point. |
| Compound Degradation on Silica Gel | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive aldehydes. To mitigate this, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to the eluent. Alternatively, using a different stationary phase like alumina (neutral or basic) can be beneficial. |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1. |
| Improper Column Packing | Air bubbles or cracks in the stationary phase can create channels, leading to inefficient separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry. |
Issue 2: Poor Recovery from Bisulfite Adduct Formation
Symptoms:
-
Low yield of the aldehyde after regeneration from the bisulfite adduct.
-
The aldehyde remains in the organic layer during the initial extraction.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Adduct Formation | Ensure a fresh, saturated solution of sodium bisulfite is used. Vigorous shaking of the reaction mixture is crucial to maximize the contact between the aldehyde and the bisulfite solution. Using a co-solvent like methanol or THF can improve the solubility of the aldehyde and facilitate adduct formation.[2] |
| Premature Reversal of the Adduct | The bisulfite adduct is stable in neutral or slightly acidic conditions. Ensure the aqueous layer is kept separate from any basic solutions until the regeneration step. |
| Inefficient Regeneration of the Aldehyde | The regeneration of the aldehyde from the bisulfite adduct requires a basic solution (e.g., 10% NaOH or saturated NaHCO3). Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to drive the equilibrium back to the free aldehyde. |
| Incomplete Extraction After Regeneration | After basification, the aldehyde needs to be extracted from the aqueous layer. Use a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to ensure complete recovery. |
Quantitative Data Summary
The following table summarizes the expected purity and yield for different purification techniques. Please note that these are general values for aromatic aldehydes, and specific results for this compound may vary.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Notes |
| Column Chromatography (Silica Gel) | >98 | 60-90 | Highly dependent on the solvent system and loading. |
| Bisulfite Adduct Formation | >95 | 70-95 | Excellent for removing non-aldehyde impurities. |
| Recrystallization | >99 | 50-80 | Requires finding a suitable solvent system; can lead to significant material loss. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) or dichloromethane and methanol (e.g., 98:2 v/v). The target Rf value for the product should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent that is miscible with water, such as methanol or THF.[2]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the solution of the crude aldehyde. Shake the mixture vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct may form.
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or dichloromethane) and water to the mixture. Separate the layers. The non-aldehyde impurities will remain in the organic layer, while the bisulfite adduct will be in the aqueous layer.
-
Regeneration of Aldehyde: To the aqueous layer containing the bisulfite adduct, add a basic solution (e.g., 10% sodium hydroxide or saturated sodium bicarbonate) until the solution is strongly basic (pH > 9). This will regenerate the free aldehyde.
-
Extraction of Product: Extract the regenerated aldehyde from the aqueous layer using an organic solvent (e.g., dichloromethane).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualization
Troubleshooting Workflow for Purification of 3-Phenylpyridine-4-carbaldehydedot
References
overcoming challenges in the scale-up of 3-phenylpyridine-4-carbaldehyde production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges in the scale-up of 3-phenylpyridine-4-carbaldehyde production. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis and scale-up.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, particularly when scaling up the process.
Q1: The Vilsmeier-Haack reaction is not proceeding to completion, resulting in low yield. What are the potential causes and solutions?
A1: Incomplete conversion during the Vilsmeier-Haack formylation of 3-phenylpyridine can be attributed to several factors:
-
Insufficient Reagent Activity: The Vilsmeier reagent, formed from a phosphorus halide (e.g., POCl₃) and a formamide (e.g., DMF), may not be sufficiently reactive.
-
Solution: Ensure the reagents are fresh and anhydrous. The reaction is sensitive to moisture. Consider using a slight excess of the Vilsmeier reagent.
-
-
Low Reaction Temperature: The formylation of pyridine rings can be sluggish compared to more electron-rich aromatic systems.[1][2]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that promotes conversion without significant side-product formation.
-
-
Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent at lower temperatures.
-
Solution: While DMF often serves as both a reagent and a solvent, co-solvents like halogenated hydrocarbons (e.g., dichloroethane) can be used to improve solubility.[3]
-
Q2: During scale-up, I am observing an increase in the formation of impurities. How can I identify and minimize them?
A2: Increased impurity profiles upon scale-up are a common challenge. The primary impurities in the Vilsmeier-Haack formylation of 3-phenylpyridine may include:
-
Di-formylated products: Although less common for pyridines, excessive reagent or harsh conditions can lead to di-formylation.
-
Unreacted starting material: As discussed in Q1, incomplete reaction is a common issue.
-
By-products from decomposition: At elevated temperatures, the product or starting material might decompose.
Solutions to Minimize Impurities:
-
Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess may be needed for complete conversion, but a large excess can lead to side reactions.
-
Temperature Management: Inadequate temperature control on a larger scale can lead to localized "hot spots," promoting side reactions. Ensure efficient stirring and gradual heating.
-
Controlled Addition: Add the Vilsmeier reagent to the solution of 3-phenylpyridine in a controlled manner, possibly at a lower temperature, before gradually heating the reaction mixture.
-
Quenching Procedure: The work-up procedure is critical. Quenching the reaction mixture by pouring it onto ice and then neutralizing with a base (e.g., sodium carbonate or sodium hydroxide solution) should be done carefully to avoid product degradation.
Q3: The purification of this compound is proving difficult at a larger scale. What are the recommended methods?
A3: Large-scale purification requires robust and scalable methods.
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification technique. Experiment with different solvent systems to find one that provides good recovery and purity.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation might be an option. However, thermal stability needs to be considered.
-
Column Chromatography: While standard silica gel chromatography is not ideal for large quantities, techniques like flash chromatography with larger columns or the use of automated systems can be employed for multi-gram scale purification. For industrial scale, simulated moving bed (SMB) chromatography could be considered.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[1][2][3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyridine ring.[1][2][5][6]
Q2: What are the key safety precautions to take during the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction involves hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle with extreme care.
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. Reagents should be mixed at a low temperature (e.g., 0 °C) and with controlled addition.
-
Quenching: The quenching of the reaction mixture with water or base is also exothermic and can release HCl gas. Perform this step slowly and with adequate cooling.
Q3: How does the electron-donating or -withdrawing nature of substituents on the pyridine ring affect the Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups on the pyridine ring will activate it towards formylation, leading to faster reaction rates and higher yields. Conversely, electron-withdrawing groups will deactivate the ring, making the reaction more difficult and potentially requiring harsher conditions. The phenyl group at the 3-position of the starting material has a mild activating effect.
Q4: Can other formylating agents be used for this transformation?
A4: While the POCl₃/DMF system is the most common, other reagents can be used to generate the Vilsmeier reagent, such as thionyl chloride or oxalyl chloride in place of POCl₃.[1][5] Additionally, other formylation methods exist for aromatic compounds, but the Vilsmeier-Haack reaction is generally preferred for its efficiency and applicability to a wide range of substrates.
Quantitative Data on Scale-Up Challenges
The following tables present hypothetical data to illustrate common challenges encountered when scaling up the production of this compound.
Table 1: Effect of Scale-Up on Reaction Yield and Purity
| Scale (g of 3-phenylpyridine) | Molar Ratio (3-phenylpyridine:POCl₃:DMF) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1 : 1.2 : 3 | 4 | 85 | 98 |
| 10 | 1 : 1.2 : 3 | 4 | 78 | 95 |
| 100 | 1 : 1.2 : 3 | 6 | 72 | 91 |
| 1000 | 1 : 1.5 : 4 | 8 | 65 | 88 |
This table illustrates a common trend where yields and purity decrease with increasing scale due to factors like less efficient heat and mass transfer.
Table 2: Impurity Profile at Different Scales
| Scale (g) | Unreacted Starting Material (%) | Di-formylated By-product (%) | Other Impurities (%) |
| 1 | 1.5 | <0.1 | 0.4 |
| 10 | 3.2 | 0.5 | 1.3 |
| 100 | 5.8 | 1.2 | 2.0 |
| 1000 | 8.5 | 2.5 | 4.0 |
This table shows how the proportion of impurities can increase during scale-up, necessitating more robust purification methods.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction (Lab Scale)
Materials:
-
3-Phenylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 3-phenylpyridine (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the 3-phenylpyridine solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Stir the mixture for 30 minutes.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for scaling up this compound production.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
side reactions and byproducts in the synthesis of 3-phenylpyridine-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-phenylpyridine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Scenario 1: Vilsmeier-Haack Formylation of 3-Phenylpyridine
Issue: Low or no yield of the desired this compound.
| Potential Cause | Recommended Solution |
| Incorrect Regioselectivity: The formyl group is adding to a different position on the pyridine ring (e.g., C2, C5, or C6). The electronic effects of the phenyl substituent can influence the site of electrophilic attack. | - Confirm the structure of your product using NMR spectroscopy and compare it with the expected spectra for all possible isomers. - Modify the reaction conditions. Lowering the temperature may increase selectivity. - Consider using a different formylating agent or a different synthetic route if regioselectivity remains a persistent issue. |
| Incomplete Reaction: The starting material (3-phenylpyridine) is recovered largely unreacted. Pyridine rings are generally less reactive towards electrophilic substitution than benzene rings. | - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. - Use a larger excess of the Vilsmeier reagent (DMF/POCl₃).[1] - Ensure all reagents are anhydrous, as moisture will quench the Vilsmeier reagent. |
| Degradation of Product: The desired aldehyde is sensitive to the reaction or work-up conditions. | - Perform the aqueous work-up at a low temperature (e.g., 0 °C). - Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate or sodium acetate solution).[2] |
| Formation of Byproducts: Presence of multiple unexpected spots on TLC. | - Over-formylation: Diformylation can occur under harsh conditions. Use milder conditions (lower temperature, shorter reaction time). - Polymerization/Decomposition: This can be caused by excessive heat or highly acidic conditions. Ensure controlled heating and quenching. - Isolate and characterize the major byproducts to understand the side reactions. |
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a solution of 3-phenylpyridine (1.0 eq) in anhydrous DMF (10 vol), cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 - 3.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a cold saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scenario 2: Suzuki Coupling of 3-Halo-4-formylpyridine with Phenylboronic Acid
Issue: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Catalyst Inactivation: The Lewis basic nitrogen of the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity.[3] | - Use a ligand that can electronically modify the palladium center and prevent strong coordination with the pyridine nitrogen. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective. - Use a higher catalyst loading (e.g., 2-5 mol %). |
| Protodeboronation of Phenylboronic Acid: The boronic acid is converted back to benzene before it can couple. This is often base-mediated. | - Use a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH). - Ensure the reaction is thoroughly degassed to remove oxygen, which can promote side reactions. - Use a slight excess (1.1-1.5 eq) of the boronic acid. |
| Dehalogenation of the Pyridine Substrate: The starting 3-halo-4-formylpyridine is converted to 4-formylpyridine. | - This can be a competing pathway, especially with more reactive halides (I > Br > Cl). - Optimize the reaction temperature; sometimes lower temperatures can disfavor this side reaction. - Choose a less reactive halide (e.g., use 3-chloro-4-formylpyridine if dehalogenation of the bromo-analogue is severe). |
| Homocoupling of Phenylboronic Acid: Formation of biphenyl as a significant byproduct. This is often promoted by the presence of oxygen.[4] | - Rigorously degas all solvents and reagents before use (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Formation of Phenylated Impurities from Phosphine Ligands: If using triarylphosphine ligands, the aryl groups from the ligand can couple with the pyridine substrate. | - Consider using ligands with bulky alkyl groups instead of aryl groups. - Alternatively, use a ligandless protocol if applicable, although this may require higher temperatures and catalyst loadings. |
Experimental Protocol: Suzuki Coupling
-
To a reaction flask, add 3-bromo-4-formylpyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound?
A1: Both the Vilsmeier-Haack formylation of 3-phenylpyridine and the Suzuki coupling of a 3-halo-4-formylpyridine with phenylboronic acid are viable routes. The choice often depends on the availability and cost of the starting materials. The Suzuki coupling route may offer more predictable regioselectivity, as the formyl group is already in place.
Q2: What are the expected major byproducts in the Vilsmeier-Haack formylation of 3-phenylpyridine?
A2: The primary potential byproducts are other regioisomers of phenylpyridine-carbaldehyde. Depending on the reaction conditions, small amounts of diformylated products or unreacted starting material may also be present.
Q3: In the Suzuki coupling, what is the role of the base and why is the choice of base important?
A3: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[5] The choice of base is important because a very strong base can promote side reactions like protodeboronation of the boronic acid or degradation of the aldehyde product. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
Q4: How can I effectively purify the final this compound product?
A4: Column chromatography on silica gel is the most common method for purifying pyridine aldehydes. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities, followed by the desired product.
Q5: Are there any specific safety precautions to consider during these syntheses?
A5: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment. Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic routes and potential issues, the following diagrams illustrate the reaction pathways and a general troubleshooting workflow.
Caption: Vilsmeier-Haack formylation pathway and potential side reactions.
Caption: Suzuki coupling catalytic cycle and common side reactions.
Caption: A general workflow for troubleshooting low-yielding reactions.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Phenylpyridine-4-carbaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 3-phenylpyridine-4-carbaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound derivatives?
A1: The most common strategy involves a two-step process. First, a Suzuki-Miyaura cross-coupling reaction is used to form the 3-phenylpyridine core. This typically involves reacting a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with a phenylboronic acid derivative. The second step is the introduction of the carbaldehyde group at the 4-position, which is commonly achieved through a Vilsmeier-Haack formylation reaction.
Q2: What are the key challenges in the Suzuki-Miyaura coupling step for this synthesis?
A2: Key challenges include low yields, formation of byproducts such as homocoupled products and phenylated impurities from phosphine ligands, and catalyst deactivation.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction.[3][4]
Q3: What are common issues encountered during the Vilsmeier-Haack formylation of 3-phenylpyridine?
A3: The Vilsmeier-Haack reaction can be sensitive to the electronic nature of the pyridine ring.[5] Challenges include incomplete reaction, low yields, and difficulty in controlling the regioselectivity, although formylation is generally directed to the electron-rich positions.[5] The reaction temperature and the ratio of the Vilsmeier reagent (typically formed from DMF and POCl₃) to the substrate are critical parameters to optimize.[6]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel.[7] The choice of eluent system will depend on the polarity of the specific derivative. In some cases, recrystallization can also be an effective purification method. For pyridine and its derivatives, distillation can also be a viable purification technique.[8]
Troubleshooting Guides
Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Poor quality of boronic acid. | 1. Use a fresh palladium catalyst or a pre-catalyst like XPhos Pd G4.[9] 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF, toluene/water mixtures).[4][10] 3. Increase the reaction temperature, potentially using a higher boiling point solvent.[3] 4. Ensure the boronic acid is dry and pure; consider using the corresponding pinacol ester. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst or ligand. | 1. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). 2. Switch to a different palladium catalyst or ligand system. Buchwald-type ligands can sometimes reduce homocoupling.[9] |
| Formation of Phenylated Impurities (from phosphine ligands) | 1. Reaction of the phosphine ligand with the aryl halide. | 1. Use a phosphine-free catalyst system if possible. 2. Optimize the reaction conditions to favor the desired cross-coupling over ligand arylation. A detailed study suggests specific conditions to suppress these impurities.[1][2] |
| Dehalogenation of the Starting Material | 1. Presence of water in the reaction. 2. Inappropriate base. | 1. While some water is often necessary, excessive amounts can lead to dehalogenation. Try minimizing the amount of water.[11] 2. Switch to a non-hydroxide base like K₂CO₃ or K₃PO₄. |
Troubleshooting the Vilsmeier-Haack Formylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently activated Vilsmeier reagent. 2. Low reaction temperature. 3. Deactivated substrate. | 1. Ensure the Vilsmeier reagent is freshly prepared from high-purity DMF and POCl₃.[5] 2. Gradually increase the reaction temperature; these reactions often require heating.[1] 3. If the 3-phenylpyridine derivative has strongly electron-withdrawing groups, the reaction may be sluggish. Consider alternative formylation methods. |
| Formation of Multiple Products | 1. Lack of regioselectivity. 2. Side reactions. | 1. While formylation is expected at the 4-position, other positions might react. Confirm the structure of the major product using NMR. 2. Lowering the reaction temperature or reducing the reaction time may minimize side product formation. |
| Difficult Product Isolation | 1. Product is highly soluble in the aqueous workup. 2. Emulsion formation during extraction. | 1. After quenching the reaction with ice/water and neutralizing, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 2. If an emulsion forms, adding brine or filtering through celite can help break it. |
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 3-Arylpyridines
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | 95% EtOH/H₂O | Reflux | 12 | 85 | [2] |
| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 88 | [4] |
| 3 | Pd(OAc)₂ (1) | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 | [3] |
| 4 | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [10] |
| 5 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 78 | [3] |
Table 2: Optimization of Vilsmeier-Haack Formylation of Pyridine Derivatives
| Entry | Substrate | DMF/POCl₃ Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Acetamidoporphyrin | 5:6 | DCE | 80 | 2 | 51 | [6] |
| 2 | 2-Methylpyrimidine-4,6-diol | 1:1 | DMF | 80 | 5 | 61 | [12] |
| 3 | 3-Amino-4-methyl pyridine | N/A | POCl₃/DMF | 100 | 2 | 85 | [13] |
| 4 | Anisole | 1:1 | Dichloromethane | RT | 0.5 | 57 (grinding) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dried Schlenk flask, add the 3-halopyridine derivative (1.0 eq.), the phenylboronic acid derivative (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-phenylpyridine derivative.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF with stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the 3-phenylpyridine derivative (1.0 eq.) in a suitable solvent (e.g., DMF or a chlorinated solvent like dichloroethane) and add it to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 70-90 °C) for the required time (typically 2-6 hours). Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound derivative.
Mandatory Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
strategies to improve the stability of 3-phenylpyridine-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-phenylpyridine-4-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation and storage.
Troubleshooting Guide
Users may encounter several stability-related issues when working with this compound. This guide provides solutions to common problems.
Issue 1: Sample Discoloration (Yellowing or Browning)
-
Potential Cause: Oxidation of the aldehyde group is a common degradation pathway for aromatic aldehydes, often accelerated by exposure to air (oxygen), light, and elevated temperatures. Aged samples of similar compounds, like pyridine-4-carbaldehyde, are known to turn yellow or brown.[1]
-
Solution:
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Store the compound at reduced temperatures (2-8°C) to slow down the rate of oxidation.
-
Antioxidant Addition: Consider adding a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%) to inhibit oxidation.
-
Issue 2: Formation of Insoluble Precipitate
-
Potential Cause: Aldehydes can undergo polymerization or self-condensation reactions, leading to the formation of insoluble polymeric materials. This process can be catalyzed by acidic or basic impurities.
-
Solution:
-
pH Control: Ensure the compound is stored and used in a neutral, aprotic solvent to avoid acid or base-catalyzed polymerization.
-
Purity: Use high-purity solvents and reagents to prevent the introduction of catalysts for polymerization.
-
Low Concentration: If used in solution, storing at a lower concentration can reduce the rate of intermolecular reactions.
-
Issue 3: Decreased Reactivity or Inconsistent Experimental Results
-
Potential Cause: The aldehyde functional group may have degraded through oxidation to the corresponding carboxylic acid (3-phenylpyridine-4-carboxylic acid) or other side reactions, reducing the effective concentration of the starting material.
-
Solution:
-
Purity Check: Before use, verify the purity of the this compound using techniques like NMR, HPLC, or GC-MS to quantify the aldehyde content.
-
Fresh Samples: Use freshly opened or recently purified samples for critical experiments.
-
Acetal Protection: For multi-step syntheses where the aldehyde is sensitive to reaction conditions (e.g., basic or nucleophilic reagents), consider protecting the aldehyde as a more stable acetal.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for aromatic aldehydes like this compound are:
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH), especially when exposed to air.[2] This is often the cause of discoloration and reduced purity over time.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acid or base catalysts.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.
dot
Caption: Degradation pathways for this compound.
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal long-term stability, store the compound under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon). If this is not possible, ensure the container is tightly sealed to minimize air exposure.
-
Light: In a light-resistant container, such as an amber glass bottle.
-
Purity: Ensure the compound is free from acidic or basic impurities.
Q3: Can I use antioxidants to improve the stability of this compound in my experiments?
A3: Yes, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be effective in preventing oxidative degradation.[2] A typical concentration to consider is in the range of 0.01% to 0.1% (w/w). It is crucial to ensure that the chosen antioxidant does not interfere with your downstream reactions.
Q4: When is it appropriate to use acetal protection for this compound?
A4: Acetal protection is a valuable strategy when the aldehyde group needs to be preserved during a chemical transformation that it would otherwise react to. This is particularly useful in multi-step syntheses involving:
-
Strong bases or nucleophiles (e.g., Grignard reagents, organolithiums).
-
Reducing agents that can also reduce aldehydes (e.g., LiAlH₄ when another functional group is the target).
-
Acidic conditions that might catalyze self-condensation, although deprotection is also acid-catalyzed, so careful selection of conditions is necessary.
dot
Caption: Decision workflow for using acetal protection.
Quantitative Stability Data (Based on Analogous Compounds)
Table 1: Influence of Substituents on the Stability of Aromatic Aldehydes
| Substituent Type | Position | Relative Stability | Decomposition Rate (min⁻¹) | Reference |
| Electron-withdrawing | para, meta | More stable | 0.00616 to 0.0141 | [2] |
| Unsubstituted (Benzaldehyde) | - | Baseline | > 0.0141 | [2] |
| Electron-donating (e.g., -OH, -OCH₃) | para | Less stable | Higher than baseline | [2] |
Disclaimer: This data is for substituted benzaldehydes and serves as an estimate for the behavior of this compound.
Key Experimental Protocols
Protocol 1: Stabilization with Butylated Hydroxytoluene (BHT)
This protocol describes the addition of BHT to a solution of this compound to inhibit oxidation.
-
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
-
Procedure:
-
Prepare a stock solution of BHT in the desired anhydrous solvent (e.g., 1 mg/mL).
-
Dissolve the this compound in the anhydrous solvent to the desired concentration.
-
Add the BHT stock solution to the aldehyde solution to achieve a final BHT concentration of 0.01-0.1% (w/w) relative to the aldehyde.
-
Stir the solution gently to ensure homogeneity.
-
Store the stabilized solution under an inert atmosphere and protected from light.
-
Protocol 2: Acetal Protection using Ethylene Glycol
This protocol provides a general method for protecting the aldehyde functional group as a 1,3-dioxolane.
-
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalytic)
-
Toluene
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1 equivalent) and toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-TsOH (0.05 equivalents).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal.
-
The crude product can be purified by column chromatography if necessary.
-
Protocol 3: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to quantify the degradation of this compound over time.
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (aromatic systems typically absorb in the 254-280 nm range).
-
Column Temperature: 25-30°C.
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of high-purity this compound of known concentrations to create a calibration curve.
-
Sample Preparation: At specified time points, withdraw an aliquot of the sample being tested for stability. Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to this compound. Use the calibration curve to determine the concentration of the aldehyde in the sample at each time point. A decrease in concentration over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
dot
Caption: Experimental workflow for monitoring stability via HPLC.
References
resolving poor regioselectivity in the synthesis of 3-phenylpyridine-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-phenylpyridine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this important scaffold, with a primary focus on addressing poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing this compound?
A1: The most common and regioselective approach involves a two-step synthesis. The first step is the formation of the 3-phenylpyridine core, typically via a Suzuki-Miyaura cross-coupling reaction. The second step is the introduction of the carbaldehyde group at the 4-position, for which directed ortho-metalation followed by formylation is the most promising method to ensure high regioselectivity.
Q2: Why is regioselectivity a major challenge in the synthesis of this compound?
A2: Poor regioselectivity primarily arises during the introduction of the formyl group onto the 3-phenylpyridine ring. Direct electrophilic substitution methods, such as the Vilsmeier-Haack reaction, are often unselective and can lead to a mixture of isomers where the formyl group is introduced at various positions on the pyridine ring (C2, C4, C6) or even on the phenyl ring.[1][2][3][4][5] Achieving selective formylation at the C4 position requires a method that can direct the substitution to this specific site.
Q3: What are the most likely isomeric byproducts in this synthesis?
A3: The primary isomeric byproducts depend on the formylation method used.
-
With non-directed formylation (e.g., Vilsmeier-Haack): You may observe formylation at the C2, C6, and potentially the C5 positions of the pyridine ring, as well as on the phenyl ring.
-
With directed ortho-metalation: The major byproduct is typically the 2-formylated isomer (3-phenylpyridine-2-carbaldehyde) due to the directing effect of the pyridine nitrogen. In some cases, minor amounts of the 6-formylated isomer may also be formed.
Q4: How can I improve the regioselectivity of the formylation step?
A4: Employing a directed ortho-metalation strategy is the most effective way to enhance regioselectivity. This involves using an organolithium reagent to deprotonate the pyridine ring at a position ortho to a directing group. In the case of 3-phenylpyridine, the pyridine nitrogen itself acts as a directing group, favoring metalation at the C2 and C6 positions. To achieve C4-formylation, a temporary directing group at the 3-position or exploiting the subtle directing effects of the phenyl group in combination with specific reaction conditions is necessary.
Troubleshooting Guides
Issue 1: Low Yield of 3-Phenylpyridine in the Suzuki-Miyaura Coupling Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials (e.g., 3-bromopyridine). | Inactive catalyst. | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.- Use a higher catalyst loading (e.g., increase from 1 mol% to 3 mol%).- Consider using a more active pre-catalyst or ligand. |
| Inefficient transmetalation. | - Use a slight excess (1.1-1.5 equivalents) of the phenylboronic acid.- Ensure the base (e.g., K2CO3, Cs2CO3) is anhydrous and of high purity. | |
| Unfavorable reaction conditions. | - Degas the solvent thoroughly to remove oxygen.- Increase the reaction temperature or prolong the reaction time. | |
| Significant formation of homocoupled phenyl-phenyl byproduct. | Premature decomposition of the organoborane reagent. | - Add the boronic acid slowly to the reaction mixture.- Use milder reaction conditions if possible. |
Issue 2: Poor Regioselectivity in the Formylation of 3-Phenylpyridine
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of multiple formylated isomers (e.g., 2- and 6-formyl). | Use of a non-selective formylation method. | - Switch from electrophilic substitution (e.g., Vilsmeier-Haack) to a directed ortho-metalation approach. |
| Incorrect temperature for lithiation. | - Perform the lithiation at a low temperature (typically -78 °C) to prevent isomerization of the lithiated intermediate. | |
| Inappropriate organolithium reagent. | - Use a sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) to potentially favor deprotonation at the less hindered C4 position over the C2/C6 positions. | |
| Predominant formation of the 2-formylated isomer. | Strong directing effect of the pyridine nitrogen to the C2 position. | - Experiment with different solvents that can influence the coordination of the organolithium reagent.- Consider the use of a temporary directing group at a different position to favor C4 lithiation. |
| Low overall yield of formylated products. | Incomplete lithiation. | - Ensure all reagents and solvents are strictly anhydrous.- Increase the equivalents of the organolithium reagent. |
| Inefficient quenching with the formylating agent. | - Add the formylating agent (e.g., DMF) slowly at low temperature and then allow the reaction to warm gradually. |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 3-bromopyridine with phenylboronic acid.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Value | Yield (%) | Reference |
| Catalyst | Pd(OAc)2/PPh3 | 75-90 | General Suzuki-Miyaura conditions |
| Base | K2CO3 | ||
| Solvent | Toluene/Ethanol/H2O | ||
| Temperature | 80-100 °C |
Protocol 2: Regioselective Synthesis of this compound via Directed Ortho-Metalation
This protocol outlines a procedure for the C4-formylation of 3-phenylpyridine.
Materials:
-
3-Phenylpyridine
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 3-phenylpyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) or LDA (1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.
-
Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired 4-carbaldehyde isomer from any 2- or 6-carbaldehyde byproducts.
| Parameter | Typical Value | Yield of 4-isomer (%) | Isomeric Ratio (4-CHO : 2-CHO) | Reference |
| Base | n-BuLi | 40-60 | ~2:1 to 4:1 | General DoM procedures[6] |
| Base | LDA | 50-70 | >5:1 | [6] |
| Solvent | Anhydrous THF | |||
| Temperature | -78 °C | |||
| Quenching Agent | Anhydrous DMF |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Regioselectivity in Formylation
Caption: Comparison of regioselectivity in formylation methods.
References
catalyst selection and optimization for 3-phenylpyridine-4-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-phenylpyridine-4-carbaldehyde, focusing on catalyst selection and optimization primarily through the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine derivative, such as 3-bromo-4-formylpyridine, with phenylboronic acid in the presence of a palladium catalyst and a base.
Q2: Which palladium catalyst is most effective for this synthesis?
A2: Several palladium catalysts can be effective, and the optimal choice may depend on specific reaction conditions. Commonly used catalysts include Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand like triphenylphosphine (PPh₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). For challenging couplings, more specialized ligand systems, such as those developed by Buchwald, may offer improved yields and reaction rates.
Q3: What are the key parameters to optimize for a successful Suzuki-Miyaura coupling to synthesize this compound?
A3: The key parameters to optimize are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. The electronic nature of the pyridine ring, influenced by the carbaldehyde group, can affect the reaction, making careful optimization crucial for high yields.
Q4: Can the pyridine nitrogen poison the palladium catalyst?
A4: Yes, the Lewis basic nature of the pyridine nitrogen can lead to coordination with the palladium center, potentially inhibiting its catalytic activity. The addition of certain additives or the use of specific ligand systems can help mitigate this issue.
Q5: What are the common side reactions to be aware of?
A5: A common side reaction is the homocoupling of the phenylboronic acid to form biphenyl. This can often be minimized by ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the presence of oxygen, which can promote this side reaction. Protodeboronation, the loss of the boronic acid group from the starting material, can also occur under certain conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more air and moisture stable. |
| 2. Catalyst poisoning by the pyridine substrate. | - Increase catalyst loading. - Screen different phosphine ligands (e.g., bulky, electron-rich ligands). - Add a Lewis acid like B(OMe)₃ to bind to the pyridine nitrogen. | |
| 3. Inefficient base. | - Screen different bases (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃). Ensure the base is anhydrous if required by the protocol. | |
| 4. Inappropriate solvent. | - Test a range of solvents such as 1,4-dioxane, DMF, toluene, or a mixture with water. Ensure reactants are soluble in the chosen solvent system. | |
| Significant Homocoupling of Phenylboronic Acid | 1. Presence of oxygen in the reaction mixture. | - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) or using freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Use of a Pd(II) precursor without efficient reduction to Pd(0). | - Ensure the reaction conditions facilitate the in-situ reduction of the Pd(II) precatalyst. The use of phosphine ligands can aid in this process. | |
| Incomplete Consumption of Starting Materials | 1. Insufficient reaction time or temperature. | - Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. - Gradually increase the reaction temperature, but be mindful of potential decomposition of reactants or products. |
| 2. Sub-optimal catalyst-to-ligand ratio. | - Optimize the ratio of the palladium source to the phosphine ligand. A 1:2 or 1:3 ratio is often a good starting point. | |
| Difficulty in Product Purification | 1. Presence of closely eluting impurities. | - Optimize the Suzuki reaction to minimize byproduct formation. - Employ different column chromatography conditions (e.g., different solvent systems, gradient elution). - Consider recrystallization as an alternative or additional purification step. |
| 2. Residual palladium in the final product. | - After the reaction, consider a workup with an aqueous solution of a sulfur-containing reagent like sodium sulfide or thiourea to precipitate palladium. - Utilize silica gel treated with a scavenger during column chromatography. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline based on common procedures for similar Suzuki-Miyaura reactions. Optimization may be required for optimal results.
Materials:
-
3-Bromo-4-formylpyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add 3-bromo-4-formylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Catalyst and Base Screening for the Synthesis of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (6) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 75-85 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 70-80 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 110 | 80-90 |
| Pd/C (5) | - | K₃PO₄ (2) | Ethanol/H₂O (3:1) | 80 | 65-75 |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Visualizations
Experimental Workflow
methods for the removal of impurities from 3-phenylpyridine-4-carbaldehyde
Welcome to the technical support center for the purification of 3-phenylpyridine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route used to prepare the compound.
-
From Suzuki-Miyaura Coupling: If synthesized via a Suzuki-Miyaura coupling of a halopyridine-4-carbaldehyde with phenylboronic acid, common impurities include:
-
Unreacted starting materials (e.g., halopyridine-4-carbaldehyde).
-
Homocoupled byproducts (e.g., biphenyl from the boronic acid or a bipyridine from the halide).
-
Residual palladium catalyst and ligands.
-
-
From Vilsmeier-Haack Reaction: If prepared by formylation of 3-phenylpyridine, impurities can include:
-
Unreacted 3-phenylpyridine.
-
Byproducts from incomplete or side reactions of the Vilsmeier reagent.
-
-
General Impurity: A very common impurity, regardless of the synthetic method, is 3-phenylpyridine-4-carboxylic acid . This results from the oxidation of the aldehyde group, which can occur during the reaction, work-up, or storage, especially if exposed to air.[1]
Q2: My purified this compound shows a new impurity after storage. What could it be and how can I prevent it?
A2: The new impurity is likely 3-phenylpyridine-4-carboxylic acid due to aerial oxidation. Aldehydes, particularly aromatic ones, are susceptible to oxidation. To prevent this:
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Keep it in a cool, dark place.
-
Avoid prolonged exposure to air and light during handling.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective purification methods are:
-
Column Chromatography: This is a versatile technique to separate the desired aldehyde from both more polar and less polar impurities.
-
Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an efficient method for removing smaller amounts of impurities.
-
Bisulfite Adduct Formation: This chemical method can selectively remove the aldehyde from a mixture of non-carbonyl compounds. The aldehyde can then be regenerated from the aqueous soluble adduct.[2][3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation during Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad peaks or tailing of the product spot on TLC.
-
Low recovery of pure product.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. For this compound, which is a moderately polar compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture and gradually increase the polarity. A common starting point for similar aromatic aldehydes is a 9:1 to 4:1 mixture of hexane:ethyl acetate.[5] |
| Compound is Unstable on Silica Gel | Some aldehydes can degrade on acidic silica gel. To check for this, spot the compound on a TLC plate, let it sit for an hour, and then elute. If new spots appear, the compound is likely degrading. To mitigate this, you can use deactivated silica gel (by adding 1-3% triethylamine to the eluent) or switch to a different stationary phase like alumina.[1] |
| Overloading the Column | Loading too much crude material onto the column will lead to poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight. |
| Improper Column Packing | An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystals form upon cooling.
-
Low yield of recovered crystals.
-
Crystals are still impure.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water, toluene/hexanes, or ethyl acetate/hexanes. You may need to experiment with different solvent pairs to find the optimal one.[6] |
| Solution is Too Concentrated or Cooled Too Quickly | If the solution is supersaturated or cooled too rapidly, the compound may precipitate as an oil. Try using more solvent or allowing the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Presence of Gummy Impurities | If the crude product is very impure or contains gummy materials, recrystallization may not be effective. In such cases, it is better to first purify by column chromatography and then recrystallize the partially purified product.[7] |
| Insufficient Purity Difference | If the impurity has very similar solubility properties to the product, a single recrystallization may not be sufficient. A second recrystallization or a different purification method may be necessary. |
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column
Procedure:
-
Determine the Eluent System:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and elute with different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]
-
-
Elute the Column:
-
Add the eluent to the top of the column and begin collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data Example (Hypothetical):
| Parameter | Value |
| Crude Product Weight | 5.0 g |
| Silica Gel Weight | 150 g |
| Eluent System | 4:1 Hexanes:Ethyl Acetate |
| Pure Product Weight | 4.2 g |
| Yield | 84% |
| Purity (by HPLC) | >98% |
Recrystallization Protocol
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or toluene).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Validation & Comparative
Structural Validation of 3-Phenylpyridine-4-carbaldehyde: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 3-phenylpyridine-4-carbaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science.
Primary Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination. It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, and reveals the packing of molecules in the crystal lattice.
While a crystal structure for this compound is not publicly deposited at the time of this publication, the following table presents a realistic, hypothetical data set based on established values for analogous molecular fragments.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 17.0 Å |
| α = 90°, β = 95°, γ = 90° | |
| Volume | 863 ų |
| Z | 4 |
Selected Bond Lengths (Å)
| Bond | Length (Å) | Typical Range (Å) |
| C(phenyl)-C(phenyl) | 1.39 | 1.38 - 1.40[1][2] |
| C(pyridine)-C(pyridine) | 1.39 | 1.39 - 1.40[3][4] |
| C(pyridine)-N | 1.34 | 1.34 - 1.35[5][6] |
| C(phenyl)-C(pyridine) | 1.49 | 1.48 - 1.50 |
| C(pyridine)-C(ald) | 1.48 | 1.47 - 1.50 |
| C(ald)=O | 1.22 | 1.20 - 1.23[7][8] |
| C(ald)-H | 1.10 | 1.09 - 1.12[9] |
Selected Bond Angles (°) and Torsional Angles (°)
| Angle | Value (°) | Typical Range (°) |
| C-C-C (in phenyl) | 120.0 | 119 - 121[10] |
| C-C-C (in pyridine) | 118.5 | 118 - 120[3][11] |
| C-N-C (in pyridine) | 117.0 | 116 - 118[4] |
| C(py)-C(py)-C(ald) | 121.0 | 120 - 123 |
| O=C(ald)-C(py) | 123.0 | 122 - 125[12][13] |
| O=C(ald)-H | 119.0 | 118 - 121 |
| Torsional Angle | ||
| Phenyl-Pyridine Dihedral | 35.0 | 20 - 50 |
Alternative Structural Validation Methods
While X-ray crystallography is definitive, its requirement for high-quality single crystals can be a significant bottleneck. Spectroscopic and spectrometric methods provide complementary and often more readily obtainable data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing details about the molecular skeleton and connectivity.
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton: A singlet around δ 10.0 ppm.
-
Pyridine Protons: Doublets and singlets in the aromatic region, typically between δ 8.5 and 9.0 ppm.
-
Phenyl Protons: Multiplets in the aromatic region, typically between δ 7.4 and 7.8 ppm.
¹³C NMR (100 MHz, CDCl₃):
-
Aldehyde Carbonyl: A signal around δ 190-195 ppm.
-
Pyridine and Phenyl Carbons: Multiple signals in the aromatic region, between δ 120 and 160 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, can offer evidence for its structural components.
-
Expected Molecular Ion Peak (M+) : For C₁₂H₉NO, the expected monoisotopic mass is approximately 183.068 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy.
-
Key Fragmentation : Expect to see fragments corresponding to the loss of the aldehyde group (-CHO) and cleavage at the phenyl-pyridine bond.
Comparison Summary
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive structural proof. | Requires high-quality single crystals, which can be difficult to grow. |
| ¹H NMR | Number and chemical environment of protons, proton-proton coupling (connectivity). | Fast, requires small sample amount, provides rich structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Complements ¹H NMR, good spectral dispersion. | Lower sensitivity than ¹H NMR, may require longer acquisition times. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments. | High sensitivity, very small sample amount needed, confirms molecular formula. | Does not provide stereochemical or detailed 3D structural information. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise atomic coordinates.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program is used, and more scans (e.g., 128 or more) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or tetramethylsilane).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule. In ESI, the solution is sprayed through a charged capillary, creating charged droplets from which ions of the analyte are desorbed.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., time-of-flight, quadrupole, or orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For HRMS, the mass analyzer must have high resolving power to determine the exact mass to several decimal places.
Visualized Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound, highlighting the complementary nature of the discussed techniques.
Caption: Logical workflow for the structural validation of a target compound.
This guide demonstrates that while X-ray crystallography provides the most definitive structural information for this compound, a combination of NMR and mass spectrometry offers a powerful and more accessible route to robust structural confirmation, crucial for advancing research and development.
References
- 1. Phenyl group - Wikipedia [en.wikipedia.org]
- 2. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 5. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]
- 6. brainly.in [brainly.in]
- 7. Carbon–oxygen bond - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. quora.com [quora.com]
- 13. ck12.org [ck12.org]
A Comparative Analysis of the Reactivity of 3-Phenylpyridine-4-carbaldehyde and Other Pyridine Aldehydes
For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity among analogous heterocyclic compounds is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a detailed comparison of the reactivity of 3-phenylpyridine-4-carbaldehyde with its parent isomers: pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde. The analysis is supported by experimental data from established literature, focusing on common organic transformations including oxidation, reduction, and nucleophilic addition reactions.
The reactivity of pyridine aldehydes is intrinsically linked to the electron-withdrawing nature of the pyridine ring and the position of the aldehyde group, which influences the electrophilicity of the carbonyl carbon. The introduction of a phenyl group at the 3-position of pyridine-4-carbaldehyde introduces additional steric and electronic effects that modulate its reactivity profile compared to the unsubstituted isomers.
Comparative Reactivity Data
To facilitate a clear comparison, the following tables summarize the available quantitative data for the reactivity of this compound and the isomeric pyridine aldehydes in key chemical transformations.
Table 1: Knoevenagel Condensation of Pyridine Aldehydes with Active Methylene Compounds [1]
| Aldehyde | Active Methylene Compound | Product | Yield (%) | Reaction Time (h) |
| Pyridine-2-carbaldehyde | Malononitrile | 2-(pyridin-2-ylmethylene)malononitrile | 92 | 0.5 |
| Pyridine-3-carbaldehyde | Malononitrile | 2-(pyridin-3-ylmethylene)malononitrile | 90 | 1.5 |
| Pyridine-4-carbaldehyde | Malononitrile | 2-(pyridin-4-ylmethylene)malononitrile | 95 | 0.5 |
| This compound | Malononitrile | 2-((3-phenylpyridin-4-yl)methylene)malononitrile | Data not available | Data not available |
| Pyridine-2-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyridin-2-yl)acrylate | 90 | 3 |
| Pyridine-3-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyridin-3-yl)acrylate | 88 | 4 |
| Pyridine-4-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | 92 | 2 |
| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(3-phenylpyridin-4-yl)acrylate | Data not available | Data not available |
Discussion of Reactivity Trends
The electrophilicity of the carbonyl carbon in pyridine aldehydes is a key determinant of their reactivity. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group through both inductive and resonance effects, making the carbonyl carbon more susceptible to nucleophilic attack compared to benzaldehyde.
The position of the aldehyde group significantly influences this electronic effect. In pyridine-4-carbaldehyde and pyridine-2-carbaldehyde, the nitrogen atom can delocalize the negative charge of the intermediate formed upon nucleophilic attack through resonance, thus stabilizing the transition state and accelerating the reaction. This effect is less pronounced in pyridine-3-carbaldehyde. This is reflected in the generally faster reaction times and higher yields observed for the 2- and 4-isomers in reactions like the Knoevenagel condensation.[1]
The introduction of a phenyl group at the 3-position in this compound introduces two main competing factors:
-
Electronic Effect: The phenyl group is generally considered to be weakly electron-withdrawing via an inductive effect, which could slightly increase the electrophilicity of the carbonyl carbon.
-
Steric Effect: The bulky phenyl group adjacent to the aldehyde can sterically hinder the approach of nucleophiles to the carbonyl carbon. This steric hindrance is likely to be a dominant factor, potentially leading to slower reaction rates and lower yields compared to the unsubstituted pyridine-4-carbaldehyde.
Experimental Protocols
Detailed experimental procedures for key reactions are provided below. These protocols can be adapted for comparative studies of the different pyridine aldehydes.
Knoevenagel Condensation (General Procedure)[1]
A mixture of the respective pyridine aldehyde (1 mmol) and an active methylene compound (1 mmol) is stirred in a 1:1 mixture of water and ethanol (4 mL) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with a cold 1:1 water/ethanol mixture, and dried to afford the desired product.
Sodium Borohydride Reduction (General Procedure)
To a solution of the pyridine aldehyde (1 mmol) in methanol (5 mL) at 0 °C, sodium borohydride (1.1 mmol) is added portionwise. The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched by the addition of water (5 mL) and the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the corresponding alcohol.
Grignard Reaction (General Procedure)
To a solution of the pyridine aldehyde (1 mmol) in anhydrous diethyl ether (10 mL) at 0 °C under an inert atmosphere, a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the generalized mechanism for nucleophilic addition to a pyridine aldehyde and a typical experimental workflow for a comparative reactivity study.
Caption: Generalized mechanism of nucleophilic addition to a pyridine aldehyde.
Caption: Workflow for a comparative reactivity study of pyridine aldehydes.
Conclusion
While a comprehensive quantitative comparison is limited by the availability of specific experimental data for this compound, the established principles of electronic and steric effects provide a strong basis for predicting its reactivity. The electron-withdrawing nature of the pyridine ring at the 4-position suggests an inherent high reactivity of the aldehyde group. However, the steric bulk of the adjacent phenyl group is expected to be a significant mitigating factor.
Further experimental investigation is warranted to quantify the reactivity of this compound in a range of common organic reactions. The protocols and comparative data provided in this guide offer a solid foundation for such studies, which will be invaluable for medicinal chemists and synthetic organic chemists working with this important class of heterocyclic compounds.
References
Unveiling the Potential: 3-Phenylpyridine-4-carbaldehyde Derivatives as Novel Anticancer Agents
A Comparative Analysis Against Existing Kinase Inhibitors
In the relentless pursuit of more effective and selective cancer therapeutics, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, derivatives of 3-phenylpyridine-4-carbaldehyde have emerged as a promising class of molecules with significant biological activity. This guide provides a comprehensive comparison of the anticancer potential of these derivatives against established drugs, supported by available experimental data. The focus will be on their activity as potential kinase inhibitors, a critical target in oncology drug development.
Introduction to this compound Derivatives
The this compound scaffold represents a versatile platform for the synthesis of diverse bioactive molecules. The presence of the pyridine ring, a common motif in many approved drugs, coupled with a reactive carbaldehyde group, allows for the facile generation of a wide array of derivatives, including thiosemicarbazones, Schiff bases, and oximes. These modifications can significantly influence the compound's physicochemical properties and its interaction with biological targets. Recent studies have highlighted the potential of pyridine-based compounds as inhibitors of key signaling pathways involved in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora A Kinase.
Comparative Biological Activity: A Data-Driven Overview
To provide a clear and objective comparison, the following tables summarize the in vitro anticancer activity of various pyridine derivatives, including those structurally related to this compound, alongside existing FDA-approved kinase inhibitors. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.
Table 1: In Vitro Anticancer Activity of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives
Recent research has explored the anticancer potential of thiosemicarbazone derivatives of pyridine-3-carbaldehyde. One notable study evaluated a series of these compounds against a panel of human cancer cell lines. The results, summarized below, indicate promising activity and selectivity.
| Compound/Drug | H460 (Lung) IC50 (µM) | HuTu80 (Duodenum) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | M-14 (Melanoma) IC50 (µM) | HT-29 (Colon) IC50 (µM) | 3T3 (Normal Fibroblast) IC50 (µM) |
| Derivative 1 | 3.36 | 21.35 | 11.21 | 10.45 | 4.34 | 10.12 | 38.83 |
| 5-Fluorouracil (5-FU) | >582.26 | >582.26 | >582.26 | >582.26 | 29.11 | >582.26 | Not Reported |
Data sourced from a study on pyridine-3-carbaldehyde thiosemicarbazone derivatives.[1] Derivative 1, a representative compound from this class, demonstrated significant cytotoxic activity against several cancer cell lines, particularly lung and melanoma, with a higher selectivity compared to the normal fibroblast cell line. Notably, its potency against the M-14 melanoma cell line was considerably greater than that of the established chemotherapy drug 5-Fluorouracil.
Table 2: Comparative Anticancer Activity of Pyridine Derivatives and Approved Kinase Inhibitors
Several studies have investigated a broader range of pyridine derivatives and compared their activity against established kinase inhibitors like Sorafenib, a multi-kinase inhibitor targeting VEGFR-2, and Doxorubicin, a widely used chemotherapy agent.
| Compound/Drug | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Caco-2 (Colon) IC50 (µM) |
| Pyridine-urea derivative 8e | 0.22 | Not Reported | Not Reported | Not Reported |
| Spiro-pyridine derivative 7 | Not Reported | 8.90 | Not Reported | 7.83 |
| Nicotinamide derivative 33 | Not Reported | 7.1 | 5.4 | Not Reported |
| Sorafenib | 4.50 | 7.40 - 9.18 | 9.30 | Not Reported |
| Doxorubicin | 1.93 | 7.94 - 8.07 | Not Reported | 12.49 |
Data compiled from multiple sources comparing various pyridine derivatives to existing drugs.[2][3][4] The data reveals that certain novel pyridine derivatives exhibit remarkable potency, in some cases surpassing that of Sorafenib and Doxorubicin against specific cancer cell lines. For instance, the pyridine-urea derivative 8e showed significantly higher activity against the MCF-7 breast cancer cell line than both reference drugs.[2] Similarly, the spiro-pyridine derivative 7 demonstrated potent activity against liver and colon cancer cell lines.[3]
Potential Mechanisms of Action: Targeting Key Signaling Pathways
The anticancer activity of these pyridine derivatives is believed to stem from their ability to inhibit critical signaling pathways that drive tumor growth, proliferation, and survival. Two such pathways that have been implicated are the VEGFR-2 and Aurora A Kinase signaling cascades.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several pyridine-based molecules have been shown to inhibit VEGFR-2.
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.
Aurora A Kinase Signaling Pathway
Aurora A Kinase is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. Its overexpression is frequently observed in various cancers and is associated with poor prognosis. Targeting Aurora A Kinase can lead to mitotic catastrophe and cell death in cancer cells.
Caption: Role of Aurora A Kinase in mitosis and its inhibition.
Experimental Protocols: A Guide to Key Assays
The evaluation of the anticancer activity of novel compounds relies on a battery of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited in the evaluation of pyridine derivatives.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Workflow:
Caption: Step-by-step workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds or the vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
A Spectroscopic Showdown: Unmasking the Isomers of 3-Phenylpyridine-4-carbaldehyde
A comprehensive spectroscopic comparison of 3-phenylpyridine-4-carbaldehyde and its positional isomers reveals distinct electronic and structural signatures, providing a valuable reference for researchers in drug discovery and materials science. This guide presents a detailed analysis of their UV-Vis, IR, NMR, and mass spectra, supported by experimental protocols.
The substitution pattern of the phenyl and carbaldehyde groups on the pyridine ring significantly influences the electronic distribution and, consequently, the spectroscopic properties of phenylpyridine carbaldehydes. Understanding these differences is crucial for the unambiguous identification of these isomers and for predicting their chemical behavior and potential applications. This guide provides a comparative analysis of the spectroscopic data for this compound and several of its isomers.
Isomeric Landscape
The isomers included in this comparison are defined by the positions of the phenyl and carbaldehyde substituents on the pyridine ring. The following diagram illustrates the structural relationships between the target compound, this compound, and its isomers.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and its isomers. Due to the limited availability of complete experimental data for all isomers in a single source, the data has been compiled from various sources and computational predictions where noted.
Table 1: UV-Vis and IR Spectroscopic Data
| Compound | UV-Vis (λmax, nm) | IR (C=O stretch, cm⁻¹) | IR (C-H stretch, aldehyde, cm⁻¹) |
| This compound | Data not available | ~1705 (conjugated) | ~2820, ~2720 |
| 2-Phenylpyridine-4-carbaldehyde | Data not available | ~1705 (conjugated) | ~2820, ~2720 |
| 6-Phenylpyridine-2-carbaldehyde | Data not available | ~1700-1710 | ~2820, ~2720 |
| 6-Phenylpyridine-3-carbaldehyde | Data not available | ~1705 (conjugated) | ~2820, ~2720 |
| 5-Phenylpyridine-3-carbaldehyde | Data not available | ~1705 (conjugated) | ~2820, ~2720 |
Note: Values with "~" are estimations based on typical values for conjugated aromatic aldehydes.
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts, δ, ppm)
| Compound | Aldehyde-H (s) | Pyridine-H | Phenyl-H |
| This compound | ~10.1 | Data not available | Data not available |
| 2-Phenylpyridine-4-carbaldehyde | Data not available | Data not available | Data not available |
| 6-Phenylpyridine-2-carbaldehyde | ~10.0 | Data not available | Data not available |
| 6-Phenylpyridine-3-carbaldehyde | ~10.2 | Data not available | Data not available |
| 5-Phenylpyridine-3-carbaldehyde | ~10.3 | Data not available | Data not available |
Note: Values with "~" are estimations based on analogous compounds.
Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ, ppm)
| Compound | C=O | Pyridine-C | Phenyl-C |
| This compound | ~192 | Data not available | Data not available |
| 2-Phenylpyridine-4-carbaldehyde | Data not available | Data not available | Data not available |
| 6-Phenylpyridine-2-carbaldehyde | ~193 | Data not available | Data not available |
| 6-Phenylpyridine-3-carbaldehyde | ~191 | Data not available | Data not available |
| 5-Phenylpyridine-3-carbaldehyde | ~191 | Data not available | Data not available |
Note: Values with "~" are estimations based on analogous compounds.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 183.07 | [M-H]⁺ (182), [M-CHO]⁺ (154), C₁₁H₉N⁺ (155) |
| 2-Phenylpyridine-4-carbaldehyde | 183.07 | [M-H]⁺ (182), [M-CHO]⁺ (154), C₁₁H₉N⁺ (155) |
| 6-Phenylpyridine-2-carbaldehyde | 183.07 | [M-H]⁺ (182), [M-CHO]⁺ (154), C₁₁H₉N⁺ (155) |
| 6-Phenylpyridine-3-carbaldehyde | 183.07 | [M-H]⁺ (182), [M-CHO]⁺ (154), C₁₁H₉N⁺ (155) |
| 5-Phenylpyridine-3-carbaldehyde | 183.07 | [M-H]⁺ (182), [M-CHO]⁺ (154), C₁₁H₉N⁺ (155) |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic aldehydes.
Experimental Protocols
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) is prepared in a UV-transparent solvent such as ethanol, methanol, or cyclohexane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The solvent is used as a reference. The wavelength of maximum absorbance (λmax) is reported.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The positions of key absorption bands, particularly the C=O and aldehydic C-H stretching frequencies, are reported in wavenumbers (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters include chemical shift (δ) in ppm, multiplicity (singlet, doublet, triplet, etc.), coupling constants (J) in Hz, and integration. For ¹³C NMR, the chemical shifts of the distinct carbon atoms are reported.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for these types of molecules, which causes fragmentation. Electrospray ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak and the m/z values of significant fragment ions are reported.
Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of phenylpyridine carbaldehyde isomers is depicted below.
This guide provides a foundational comparison of the spectroscopic properties of this compound and its isomers. The presented data, although partly based on estimations due to a lack of comprehensive experimental reports, serves as a useful starting point for researchers. Further experimental work is necessary to build a complete and validated spectroscopic library for this important class of compounds.
Performance of 3-Phenylpyridine-4-Carbaldehyde-Based Materials Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 3-phenylpyridine-4-carbaldehyde-based materials against established industry standards in the context of cancer therapy. The focus is on their potential as inhibitors of key oncological targets, providing a data-driven overview for researchers in drug discovery and development.
Introduction: The Promise of Phenylpyridine Scaffolds in Oncology
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known for their ability to interact with a wide range of biological targets.[1] The introduction of a phenyl group to the pyridine ring can enhance binding affinities and modulate physicochemical properties, making phenylpyridine derivatives attractive candidates for drug development.[2][3] Recent research has highlighted the potential of substituted pyridine derivatives as potent anticancer agents, targeting critical pathways in cancer progression.[4][5] This guide focuses on the performance of materials derived from the this compound core structure, comparing their in-vitro efficacy with that of established, FDA-approved anticancer drugs.
Comparative Performance Data: Inhibition of Key Oncological Targets
The following tables summarize the in-vitro performance of representative 3-phenylpyridine-based compounds against key cancer targets and compare them with industry-standard inhibitors.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.[6][7] Several HDAC inhibitors are FDA-approved for the treatment of various cancers.[8]
| Compound/Drug | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Vorinostat (SAHA) | Pan-HDAC | ~50 | Various | [6] |
| Romidepsin (FK-228) | Class I HDACs | ~36 | Various | [7] |
| Hypothetical 3-Phenylpyridine Derivative 1 | HDAC1 | Data not available | - | - |
| Hypothetical 3-Phenylpyridine Derivative 2 | HDAC6 | Data not available | - | - |
p53-MDM2 Interaction Inhibition
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in oncology.[9] Inhibiting this interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]
| Compound/Drug | Target | IC50 / Kd (nM) | Assay Type | Reference |
| Nutlin-3a | p53-MDM2 | IC50: 90 | Biochemical | [12] |
| Idasanutlin (RG7388) | p53-MDM2 | IC50: 6 | Biochemical | [12] |
| Navtemadlin (AMG 232) | p53-MDM2 | IC50: 0.6; Kd: 0.045 | Biochemical | [12] |
| Hypothetical 3-Phenylpyridine Derivative 3 | p53-MDM2 | Data not available | - | - |
Note: Similar to HDAC inhibition, direct inhibitory data for this compound derivatives on the p53-MDM2 interaction is not available in the public domain. The table presents the high potency of well-characterized MDM2 inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
While primarily a target for type 2 diabetes, DPP-4 inhibitors are also being investigated for their potential in other therapeutic areas. A novel series of pyridine-based derivatives has been synthesized and evaluated for their inhibitory activity against DPP-4.[13]
| Compound/Drug | Target | IC50 (nM) | Selectivity (DPP8/DPP4) | Reference |
| Sitagliptin | DPP-4 | ~19 | >2600 | [14] |
| 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid | DPP-4 | 0.57 | 238 | [13] |
Note: The potent activity of the referenced pyridine derivative highlights the potential of this scaffold in designing highly effective enzyme inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following are generalized protocols for key assays used in the evaluation of enzyme inhibitors.
In-Vitro Enzyme Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Recombinant human enzyme (e.g., HDAC1, MDM2, DPP-4).
-
Substrate specific to the enzyme.
-
Test compounds (this compound derivatives and standard inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer.
-
Detection reagents.
-
96- or 384-well microplates.
-
-
Procedure:
-
A dilution series of the test compounds and standard inhibitors is prepared.
-
The enzyme, substrate, and assay buffer are added to the wells of the microplate.
-
The test compounds or standard inhibitors are added to the respective wells. Control wells contain only the solvent.
-
The plate is incubated at a specific temperature for a defined period to allow the enzymatic reaction to proceed.
-
The reaction is stopped, and the detection reagent is added.
-
The signal (e.g., fluorescence, absorbance) is measured using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Antiproliferative Assay
-
Cell Culture:
-
Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[15]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., cisplatin).[15]
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Cell viability is assessed using a suitable method, such as the MTT or MTS assay.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
Caption: Mechanism of Action for HDAC Inhibitors.
Caption: p53-MDM2 Interaction and Inhibition.
Caption: General Experimental Workflow for Compound Evaluation.
Conclusion and Future Directions
While direct comparative data for this compound-based materials against industry-standard anticancer drugs is still emerging, the broader class of pyridine derivatives demonstrates significant potential as potent enzyme inhibitors. The high activity of a synthesized pyridine derivative against DPP-4 suggests that the phenylpyridine scaffold is a promising starting point for the design of novel therapeutics.
Future research should focus on:
-
Synthesis and Screening: A focused library of this compound derivatives should be synthesized and screened against key oncological targets like HDACs and the p53-MDM2 interaction.
-
Head-to-Head Comparisons: Direct comparative studies against FDA-approved drugs under identical experimental conditions are necessary to accurately assess the therapeutic potential of these novel compounds.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the SAR will guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
This guide serves as a foundational resource for researchers interested in the development of this compound-based materials for therapeutic applications. The provided data and protocols offer a framework for the evaluation and comparison of these novel compounds against the benchmarks of current industry standards.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. precisionbusinessinsights.com [precisionbusinessinsights.com]
- 10. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photophysical Properties of 3-Phenylpyridine-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of the key photophysical properties of a series of hypothetically substituted 3-phenylpyridine-4-carbaldehyde derivatives. The core structure, consisting of a phenyl group at the 3-position of a pyridine-4-carbaldehyde, serves as a versatile scaffold for the development of fluorescent probes and photosensitizers. The introduction of various substituents on the phenyl ring can modulate the electronic properties of the molecule, leading to tunable absorption and emission characteristics. This guide provides a summary of these potential changes through tabulated data, details the experimental protocols for their measurement, and illustrates the typical workflow for such a comparative study.
Quantitative Photophysical Data
The following table summarizes the hypothetical photophysical data for a series of this compound derivatives in a common organic solvent such as tetrahydrofuran (THF). The derivatives are distinguished by the substituent at the para-position of the phenyl ring. These substituents include an electron-donating group (N,N-dimethylamino), a weakly donating group (methoxy), a neutral substituent (hydrogen), and an electron-withdrawing group (nitro). The data, while hypothetical, is based on established trends in donor-acceptor chromophores.
| Derivative | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| 1 | -H | 310 | 405 | 7700 | 0.15 |
| 2 | -OCH₃ | 335 | 450 | 7950 | 0.35 |
| 3 | -N(CH₃)₂ | 380 | 510 | 6800 | 0.60 |
| 4 | -NO₂ | 340 | 550 | 9800 | 0.05 |
Experimental Protocols
The data presented in this guide is typically acquired through a series of standardized spectroscopic techniques. The following are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength at which a molecule absorbs light, corresponding to electronic transitions from the ground state to an excited state.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Sample Preparation: The this compound derivatives are dissolved in a spectroscopic grade solvent (e.g., THF) to a final concentration of approximately 1 x 10⁻⁵ M. The solutions are prepared in quartz cuvettes with a 1 cm path length.
-
Measurement: The absorption spectra are recorded over a wavelength range of 250–600 nm. A solvent-filled cuvette is used as a reference to baseline correct the instrument. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from a molecule as it returns from an excited state to the ground state.
-
Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube as the detector is utilized.
-
Sample Preparation: The same solutions prepared for UV-Visible absorption spectroscopy are used. To avoid inner filter effects, the absorbance of the solutions at the excitation wavelength should not exceed 0.1.
-
Measurement: The samples are excited at their respective absorption maxima (λ_abs). The emission spectra are recorded at a 90° angle to the excitation beam. The wavelength of maximum emission (λ_em) is identified from the emission spectrum.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The comparative method is commonly employed for its determination.
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and an emission range that overlaps with the sample is chosen. For the derivatives in this guide, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a suitable standard.
-
Procedure:
-
The absorption and fluorescence spectra of a series of dilute solutions of both the sample and the standard are recorded. The absorbance at the excitation wavelength is kept below 0.1 for all solutions.
-
The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard.
-
The slopes of the resulting linear plots are determined.
-
-
Calculation: The quantum yield of the sample (Φ_f_sample) is calculated using the following equation:
Φ_f_sample = Φ_f_std * (m_sample / m_std) * (n_sample² / n_std²)
where:
-
Φ_f_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
-
Visualizing the Research Workflow
The following diagram illustrates the logical flow of a comparative study on the photophysical properties of newly synthesized compounds.
Assessing the Purity of 3-Phenylpyridine-4-carbaldehyde: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For 3-phenylpyridine-4-carbaldehyde, a reversed-phase HPLC method is proposed, offering excellent resolution and quantitative accuracy.
Proposed HPLC Methodology
A reversed-phase HPLC system equipped with a UV detector is recommended for the analysis of this compound. The aromatic nature of the compound allows for sensitive detection at appropriate UV wavelengths.
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl column for enhanced π-π interactions |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% Formic Acid) is proposed. Gradient: Start with 30% Acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL. |
Data Presentation: Expected HPLC Results
The following table summarizes the expected retention time and peak area percentage for this compound and potential process-related impurities.
| Compound | Expected Retention Time (min) | Peak Area (%) |
| This compound | ~ 12.5 | > 99.0 |
| 3-Phenylpyridine | ~ 10.2 | < 0.15 |
| Starting Material (e.g., a bromophenylpyridine) | ~ 8.5 | < 0.15 |
| Unknown Impurity 1 | ~ 11.8 | < 0.10 |
| Unknown Impurity 2 | ~ 13.2 | < 0.10 |
Note: The retention times are hypothetical and will need to be experimentally determined.
Logical Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, direct injection is feasible, and the mass spectrometer provides invaluable structural information for impurity profiling.
Proposed GC-MS Methodology
A standard capillary GC coupled with a single quadrupole or a time-of-flight (TOF) mass spectrometer is suitable for the analysis. While derivatization can be employed for aldehydes, a direct injection method is proposed here for simplicity and to avoid potential side reactions.
Experimental Protocol: GC-MS
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Sample Preparation | Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL. |
Data Presentation: Expected GC-MS Results
The following table presents expected retention times and key mass spectral fragments for the main component and potential impurities.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~ 15.8 | 183 (M+), 182 (M-H)+, 154, 127, 77 |
| 3-Phenylpyridine | ~ 13.5 | 155 (M+), 154, 128, 77 |
| Potential Solvent (e.g., Toluene) | ~ 4.2 | 92 (M+), 91, 65 |
| Unknown Impurity 3 | ~ 16.5 | To be determined |
Note: Retention times and mass fragments are predictive and require experimental verification.
Logical Workflow for GC-MS Purity Analysis
A Comparative Guide to Catalyst Efficiency in 3-Phenylpyridine-4-carbaldehyde Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of various catalysts for the synthesis of 3-phenylpyridine-4-carbaldehyde, a valuable building block in medicinal chemistry. The data presented herein is compiled from peer-reviewed literature, offering a benchmark for catalyst performance under specified experimental conditions.
The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 3-halopyridine-4-carbaldehyde with phenylboronic acid in the presence of a palladium catalyst and a base. The efficiency of this transformation is highly dependent on the choice of catalyst, ligands, base, and solvent system.
Catalyst Performance Comparison
The following table summarizes the performance of different palladium-based catalysts in the Suzuki-Miyaura coupling for the synthesis of this compound and structurally similar compounds. This data is intended to guide the selection of the most efficient catalytic system for this specific transformation.
| Catalyst | Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Bromo-1H-pyrazole-4-carbaldehyde | PPh₃ (in catalyst) | K₃PO₄ | Dioxane | 80 | 12 | 94 | [1] |
| Pd(dppf)Cl₂ | 3-Chloropyridine | dppf (in catalyst) | Na₂CO₃ | H₂O/Toluene | 100 | 2 | ~95 | [2] |
| Pd(OAc)₂ | 3-Chloropyridine | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~90 | [2] |
| Pd(OAc)₂ | 5-Iodovanillin | None | Amberlite IRA-400(OH) | H₂O/Ethanol | 60 | 2 | - | [3] |
| Pd(PPh₃)₄ | 3-Bromo-6-(thiophen-2-yl)pyridazine | PPh₃ (in catalyst) | Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 14-28 | [4] |
Note: The data for 3-bromo-1H-pyrazole-4-carbaldehyde and 3-chloropyridine are included as close structural analogs to provide a broader comparative context for catalyst efficiency in similar coupling reactions.
Experimental Protocols
Detailed methodologies for the key synthetic procedures are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the 3-halopyridine-4-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol) is taken in a reaction vessel. The specified solvent is added, and the mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (typically 1-5 mol%) is then added, and the mixture is heated to the specified temperature with stirring for the indicated time. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the synthesis and catalytic screening process.
Caption: Experimental workflow for catalyst screening in this compound synthesis.
Catalytic Cycle for Suzuki-Miyaura Coupling
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Phenylpyridine-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 3-Phenylpyridine-4-carbaldehyde are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, synthesized from the safety data sheets of structurally similar compounds due to the absence of a specific SDS for this exact chemical. The procedures outlined below are based on the common hazards associated with substituted pyridines and aldehydes, which include potential flammability, toxicity, and irritation.
Immediate Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its potential hazards, which are inferred from analogous compounds. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).
Key Potential Hazards:
-
Flammability: May be a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Irritation: Can cause skin and respiratory irritation.[1][4]
-
Eye Damage: Poses a risk of serious eye damage.[1]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[1][2]
Summary of Hazard Information for Structurally Similar Compounds
The following table summarizes the key hazard statements for compounds structurally related to this compound, providing a basis for the recommended safety precautions.
| Hazard Statement | Pyridine-3-carbaldehyde[2] | 4-Pyridinecarboxaldehyde | 4-Phenylpyridine[4][5] | 3-Phenylpyridine[6] |
| Flammable liquid and vapor | ✓ | |||
| Harmful if swallowed | ✓ | |||
| Causes skin irritation | ✓ | ✓ | ✓ | ✓ |
| May cause an allergic skin reaction | ✓ | |||
| Causes serious eye damage/irritation | ✓ | ✓ | ✓ | ✓ |
| May cause respiratory irritation | ✓ | ✓ | ✓ | ✓ |
| Harmful to aquatic life | ✓ |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound and contaminated materials.
Experimental Protocol: Chemical Waste Disposal
-
Personal Protective Equipment (PPE) Verification:
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless compatibility is confirmed.
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with pyridines and aldehydes.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, toxic, irritant).
-
-
Handling of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated.
-
Place all contaminated solid waste into a separate, sealed, and clearly labeled hazardous waste container.
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[2]
-
-
Arranging for Disposal:
-
Dispose of the contents and the container through an approved and licensed waste disposal company.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Provide the waste disposal company with a comprehensive list of the waste contents.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 3-Phenylpyridine-4-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of 3-Phenylpyridine-4-carbaldehyde, a compound that requires careful management in a laboratory setting. The following guidelines cover personal protective equipment (PPE), hazard mitigation, and disposal, designed to integrate seamlessly into your laboratory's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory to protect against splashes. In situations with a higher risk of splashing or exothermic reactions, a face shield should be worn in addition to safety goggles[2].
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are a suitable initial choice for providing protection against a range of chemicals[2]. However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. For prolonged contact or handling of larger quantities, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation before use and change them immediately upon contamination.
-
Lab Coat: A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned to protect against splashes and potential ignition sources[2]. Clothing worn underneath should be made of natural fibers like cotton[2].
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required to protect against spills[2].
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors[3]. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator may be required[3]. The use of respirators necessitates a formal respiratory protection program, including fit testing and training[2].
Quantitative Data Summary for PPE Selection
The following table summarizes key considerations for PPE selection. As specific data for this compound is unavailable, this table is based on general guidance for similar aromatic aldehydes.
| PPE Component | Specification | Rationale and Best Practices |
| Eye Protection | ANSI Z.87.1 compliant safety goggles | Protects eyes from chemical splashes. |
| Face shield (in addition to goggles) | Required for tasks with a high risk of splashing or explosion[2]. | |
| Hand Protection | Nitrile gloves (disposable) | Offers good short-term protection against a variety of chemicals[2]. |
| Check manufacturer's resistance guide | Essential for determining suitability for the specific chemical and duration of use. | |
| Body Protection | Flame-resistant lab coat (e.g., Nomex®) | Provides protection against splashes and potential ignition sources[2]. |
| Long pants and closed-toe shoes | Minimizes skin exposure to accidental spills[2]. | |
| Respiratory | Use in a chemical fume hood | Primary engineering control to minimize inhalation exposure[3]. |
| Protection | NIOSH/MSHA-approved respirator | Required if ventilation is inadequate; part of a comprehensive respiratory protection program[2][3]. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, away from heat, sparks, and open flames[3].
-
Ground and bond containers and receiving equipment to prevent static discharge[1].
-
Use only non-sparking tools[3].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[3]. The recommended storage temperature is often refrigerated (2-8 °C).
-
Do not eat, drink, or smoke when using this product[3].
-
Wash hands thoroughly after handling[3].
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[3].
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[3].
-
Avoid release to the environment as the compound may be harmful to aquatic life with long-lasting effects[1].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
